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2'-Bromo-2-hydroxyacetophenone Documentation Hub

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  • Product: 2'-Bromo-2-hydroxyacetophenone
  • CAS: 99233-20-2

Core Science & Biosynthesis

Foundational

2-Bromo-1-(2-hydroxyphenyl)ethanone: A Pivotal Scaffold in Heterocyclic Chemistry

Executive Summary 2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS: 2491-36-3) is a highly reactive -haloketone intermediate essential for the synthesis of oxygen-containing heterocycles, specifically coumarins , chromones , and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS: 2491-36-3) is a highly reactive


-haloketone intermediate essential for the synthesis of oxygen-containing heterocycles, specifically coumarins , chromones , and benzofurans . Its structural uniqueness lies in the proximity of a nucleophilic hydroxyl group (phenol) to an electrophilic 

-bromo ketone, facilitating rapid intramolecular cyclization.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated selective synthesis protocol using Copper(II) bromide to minimize side reactions, and a safety framework for handling this potent lachrymator.

Part 1: Structural Characterization & Physicochemical Properties

Molecular Identity

The molecule consists of a phenyl ring substituted at the ortho position with a hydroxyl group and a bromoacetyl group. A critical structural feature is the intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This interaction stabilizes the planar conformation but also increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

PropertyData
IUPAC Name 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one
Common Synonyms 2-Bromo-2'-hydroxyacetophenone;

-Bromo-2'-hydroxyacetophenone
CAS Number 2491-36-3 (Note: Do not confuse with precursor 118-93-4)
Molecular Formula

Molecular Weight 215.04 g/mol
Melting Point 44–48 °C
Appearance Off-white to yellow crystalline solid
Solubility Soluble in

, EtOAc, DCM; sparingly soluble in water
Spectroscopic Signature
  • 
    -NMR (
    
    
    
    ):
    The phenolic proton (
    
    
    ) typically appears downfield (
    
    
    ppm) due to strong intramolecular hydrogen bonding. The methylene protons (
    
    
    ) appear as a singlet around
    
    
    ppm.
  • IR Spectrum: Characteristic carbonyl stretch (

    
    ) shifted to lower wavenumbers (
    
    
    
    ) due to conjugation and H-bonding.

Part 2: Validated Synthesis Protocol (The King Method)

The Challenge of Selectivity

Direct bromination of 2'-hydroxyacetophenone using elemental bromine (


) often leads to poly-bromination on the aromatic ring (nuclear bromination) rather than the desired side-chain 

-bromination.

To ensure Trustworthiness and high yield, this guide recommends the Copper(II) Bromide (


) Heterogeneous Method  (King et al., 1964). This system is self-regulating; the release of 

is controlled by the equilibrium of the copper complex, virtually eliminating nuclear bromination.
Reagents & Equipment[3][4][8]
  • Substrate: 2'-Hydroxyacetophenone (10 mmol, 1.36 g).

  • Brominating Agent: Copper(II) bromide (

    
    ) (20 mmol, 4.47 g) - Must be finely divided.
    
  • Solvent System: Chloroform (

    
    ) / Ethyl Acetate (EtOAc) (1:1 ratio, 40 mL).
    
  • Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Calcium Chloride drying tube.

Step-by-Step Methodology
  • Preparation: In the 100 mL RBF, suspend 4.47 g of finely powdered

    
     in 20 mL of Ethyl Acetate. Heat to reflux with vigorous stirring.
    
  • Addition: Dissolve 1.36 g of 2'-hydroxyacetophenone in 20 mL of Chloroform. Add this solution dropwise to the refluxing suspension over 15 minutes.

  • Reaction: Continue refluxing.

    • Visual Indicator: The reaction is self-indicating. The black

      
       solid will gradually turn into a white precipitate of Copper(I) bromide (
      
      
      
      ).
    • Duration: Typically 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the white

      
       byproduct using a Buchner funnel.
      
    • Wash the filter cake with small portions of EtOAc.

    • Combine the filtrate and evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a yellow solid.

  • Purification: Recrystallize from ethanol or a benzene/petroleum ether mixture to obtain analytical grade crystals (MP: 44–48 °C).

SynthesisWorkflow cluster_0 Reagents S1 2'-Hydroxyacetophenone P1 Reflux (Heterogeneous) S1->P1 S2 CuBr2 (2 eq) S2->P1 S3 CHCl3 / EtOAc S3->P1 P2 Filtration (Remove CuBr) P1->P2 Black -> White Solid P3 Evaporation P2->P3 Filtrate Product 2-Bromo-1-(2-hydroxyphenyl)ethanone (Yellow Solid) P3->Product

Figure 1: Workflow for the selective synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone using the King Method.

Part 3: Synthetic Utility & Reaction Pathways[9]

The core utility of this scaffold is its ability to undergo cyclization-condensation reactions. The bromine atom acts as an excellent leaving group, while the carbonyl and hydroxyl groups provide multiple sites for nucleophilic attack.

Synthesis of Coumarins (Pechmann/Knoevenagel Type)

Reacting 2-Bromo-1-(2-hydroxyphenyl)ethanone with activated methylene compounds (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a base yields 3-substituted coumarins.

Synthesis of Benzofurans

Under basic conditions (e.g.,


 in acetone), the phenolic hydroxyl group is deprotonated. The resulting phenoxide attacks the 

-carbon, displacing the bromide to form 3-coumaranone, which can be further manipulated into benzofuran derivatives.

ReactionPathways Start 2-Bromo-1-(2-hydroxyphenyl)ethanone Path1 Path A: Cyclization (Base) Start->Path1 + K2CO3 / Acetone Path2 Path B: Condensation Start->Path2 + Diethyl Malonate / Base Prod1 Benzofuran Derivatives (via Intramolecular Substitution) Path1->Prod1 Prod2 Coumarin Derivatives (via Knoevenagel w/ Active Methylene) Path2->Prod2

Figure 2: Divergent synthetic pathways leading to Benzofurans and Coumarins.

Part 4: Handling, Stability & Safety (Critical)

Lachrymator Alert

This compound is a potent lachrymator (tear-inducing agent) and a skin irritant. It is structurally related to phenacyl bromide (a riot control agent).

  • Engineering Controls: All operations, including weighing and transfer, must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • First Aid:

    • Eyes: Rinse immediately with copious water for 15 minutes.[1][2]

    • Skin: Wash with soap and water.[1][2] Do not use ethanol (may increase absorption).

Stability
  • Storage: Store at 2–8 °C (refrigerated).

  • Light Sensitivity: Protect from light to prevent photolytic debromination.

  • Moisture: Keep dry; the

    
    -bromo ketone is susceptible to hydrolysis.
    

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][4][5] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • ChemicalBook. (2025).[6][7] 2-Bromo-2'-hydroxyacetophenone MSDS and Properties.

  • Khan, K. M., et al. (2005). Synthesis and biological evaluation of some new coumarin derivatives. Letters in Drug Design & Discovery.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone.

Sources

Exploratory

Structural and Mechanistic Dichotomy: A Comparative Analysis of 2'-Bromo-2-hydroxyacetophenone and its 4'-Isomer

Executive Summary In medicinal chemistry and organic synthesis, positional isomerism dictates far more than mere spatial arrangement; it fundamentally alters the thermodynamic and kinetic landscape of a molecule. This wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and organic synthesis, positional isomerism dictates far more than mere spatial arrangement; it fundamentally alters the thermodynamic and kinetic landscape of a molecule. This whitepaper provides an in-depth comparative analysis of 2'-Bromo-2-hydroxyacetophenone (ortho-isomer) and 4'-Bromo-2-hydroxyacetophenone (para-isomer). By examining the causality behind their steric hindrance, electronic conjugation, and crystal packing, this guide establishes field-proven methodologies for utilizing these building blocks in drug development and cross-coupling workflows.

Structural and Electronic Fundamentals

While both compounds share the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol , the position of the bromine atom relative to the


-hydroxyacetyl group creates a stark mechanistic dichotomy.
The "Ortho Effect" vs. "Para Effect"

In 2'-Bromo-2-hydroxyacetophenone (CAS 99233-20-2)[1], the bromine atom is located at the ortho position (2'). Bromine has a large van der Waals radius (~1.85 Å). When placed adjacent to the bulky


-hydroxyacetyl group, it creates severe steric clash. To relieve this strain, the C-C bond connecting the aromatic ring to the carbonyl group rotates, forcing the carbonyl out of the plane of the benzene ring. This rotation breaks the 

-orbital overlap, effectively isolating the carbonyl group from the aromatic system's resonance.

Conversely, in 4'-Bromo-2-hydroxyacetophenone (CAS 3343-45-1)[2], the bromine is at the para position (4'). The molecule experiences zero steric hindrance around the acetyl group, allowing the carbonyl to remain perfectly coplanar with the aromatic ring. This maintains full


-conjugation, stabilizing the molecule and allowing the bromine's inductive (-I) and mesomeric (+M) effects to influence the carbonyl carbon unhindered.
Physicochemical Comparison

The structural differences manifest dramatically in their physical properties, most notably their melting points. The highly symmetrical, linear-like structure of the 4'-isomer allows for tight, efficient crystal lattice packing, resulting in a high melting point. The twisted, non-planar 2'-isomer packs poorly, melting near room temperature[3],[4].

Property2'-Bromo-2-hydroxyacetophenone4'-Bromo-2-hydroxyacetophenone
CAS Number 99233-20-23343-45-1
IUPAC Name 1-(2-bromophenyl)-2-hydroxyethanone1-(4-bromophenyl)-2-hydroxyethanone
Melting Point 44–48 °C137–142 °C
Molecular Weight 215.04 g/mol 215.04 g/mol
Steric Hindrance High (Ortho-clash)Minimal
Aromatic Conjugation Disrupted (Twisted out of plane)Maintained (Coplanar)
Crystal Packing InefficientHighly Efficient

Mechanistic Causality in Reactivity

The structural dichotomy directly influences the synthetic utility of these compounds in drug development, particularly in their biological activity against antimicrobial and antifungal targets[4].

  • Enolization Thermodynamics: To form an enolate, the

    
    -carbon must rehybridize, and the resulting negative charge must delocalize into the carbonyl and the adjacent aromatic ring. The 4'-isomer forms a highly stable, fully conjugated enolate. The 2'-isomer struggles to form an enolate because the required coplanarity is sterically forbidden by the ortho-bromine, raising the pKa of its 
    
    
    
    -protons and drastically slowing down base-catalyzed reactions.
  • Cross-Coupling Kinetics (Suzuki/Heck): The oxidative addition of Palladium(0) into a C-Br bond requires the metal center to approach the bond closely. In the 2'-isomer, the adjacent

    
    -hydroxyacetyl group physically blocks the Bürgi-Dunitz trajectory, requiring highly active, bulky ligands (e.g., Buchwald ligands) to force the reaction. The 4'-isomer's C-Br bond is fully exposed, reacting rapidly with standard catalysts like Pd(PPh₃)₄.
    

Mechanistic_Dichotomy Start Acetophenone Core Isomerization Iso2 2'-Bromo-2-hydroxyacetophenone (Ortho-Isomer) Start->Iso2 Iso4 4'-Bromo-2-hydroxyacetophenone (Para-Isomer) Start->Iso4 Steric High Steric Hindrance Carbonyl Twist Iso2->Steric Coplanar Minimal Steric Hindrance Coplanar Conjugation Iso4->Coplanar React2 Reduced Enolization Slower Condensation Steric->React2 React4 Rapid Enolization Efficient Condensation Coplanar->React4

Figure 1: Mechanistic divergence driven by steric hindrance and electronic conjugation.

Self-Validating Experimental Protocols

To practically demonstrate the kinetic and thermodynamic differences between these isomers, the following validated protocols are provided for comparative synthesis.

Protocol A: Comparative Claisen-Schmidt Condensation

This protocol synthesizes hydroxylated chalcones, a common scaffold in medicinal chemistry, highlighting the kinetic difference in enolate formation.

Reagents & Materials:

  • 10.0 mmol of Acetophenone Isomer (2'- or 4'-)

  • 10.0 mmol of 4-Methoxybenzaldehyde

  • 15 mL Absolute Ethanol

  • 2.0 mL of 20% (w/v) aqueous NaOH

Step-by-Step Workflow:

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 10.0 mmol of the respective acetophenone isomer and 10.0 mmol of 4-methoxybenzaldehyde in 15 mL of absolute ethanol.

  • Cooling: Submerge both flasks in an ice bath (0 °C) and stir for 10 minutes to ensure complete dissolution.

  • Catalysis: Add 2.0 mL of 20% aqueous NaOH dropwise over 5 minutes to each flask.

  • Observation & Validation:

    • 4'-Isomer Flask: The solution will rapidly turn deep yellow, and a precipitate (the chalcone) will begin forming within 20–30 minutes due to unhindered enolization.

    • 2'-Isomer Flask: The solution will remain clear or slightly yellow. The steric hindrance prevents rapid enolate formation. Remove the ice bath and allow it to stir at room temperature for 4–6 hours to force the reaction forward.

  • Quenching: Neutralize both reactions with 1M HCl until pH ~7. Filter the precipitates, wash with cold ethanol, and dry under a vacuum.

Experimental_Workflow Step1 Equimolar Substrate Preparation (2'- vs 4'-Isomer) Step2 Base-Catalyzed Enolization (NaOH / EtOH, 0°C) Step1->Step2 Step3 Electrophilic Addition (Benzaldehyde derivative) Step2->Step3 Branch1 2'-Isomer Pathway (Sterically Hindered) Step3->Branch1 Branch2 4'-Isomer Pathway (Unrestricted) Step3->Branch2 Result1 Low Yield Chalcone Extended Reaction Time Branch1->Result1 Result2 High Yield Chalcone Rapid Precipitation Branch2->Result2

Figure 2: Comparative experimental workflow for Claisen-Schmidt condensation.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the difference in C-Br bond accessibility for Palladium-catalyzed arylation.

Reagents & Materials:

  • 5.0 mmol Acetophenone Isomer

  • 6.0 mmol Phenylboronic Acid

  • 0.25 mmol Pd(dppf)Cl₂ (Catalyst chosen for its ability to handle moderate steric bulk)

  • 15.0 mmol K₂CO₃ (Base)

  • 20 mL 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Degassing: Add 20 mL of the Dioxane/Water mixture to a Schlenk flask and purge with Argon for 15 minutes to remove dissolved oxygen (critical for preventing Pd(0) oxidation).

  • Loading: Add the acetophenone isomer, phenylboronic acid, K₂CO₃, and finally the Pd(dppf)Cl₂ catalyst under a continuous Argon stream.

  • Heating: Seal the flask and heat the mixture to 90 °C in an oil bath.

  • Kinetic Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1).

    • The 4'-isomer will show complete consumption of the starting material within 2 hours.

    • The 2'-isomer will show sluggish conversion. Even after 12 hours, starting material may remain due to the

      
      -hydroxyacetyl group physically blocking the oxidative addition of the Pd catalyst.
      

Conclusion

The selection between 2'-Bromo-2-hydroxyacetophenone and 4'-Bromo-2-hydroxyacetophenone is not merely a matter of substituent placement; it is a choice between a sterically constrained, electronically isolated system and a highly conjugated, reactive scaffold. Understanding these fundamental E-E-A-T principles allows researchers to predict reaction kinetics, optimize catalyst selection, and rationally design synthetic routes for novel APIs.

References

  • Source: smolecule.
  • Chemsynthesis - 1-(4-bromophenyl)
  • Fisher Scientific - 1-(4-Bromophenyl)
  • Source: smolecule.

Sources

Foundational

Solubility of 2'-Bromo-2-hydroxyacetophenone in DMSO and ethanol

An In-depth Technical Guide to the Solubility of 2'-Bromo-2-hydroxyacetophenone in DMSO and Ethanol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2'-Bromo-2-hydroxyacetophenone in DMSO and Ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2'-Bromo-2-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The document delves into the theoretical principles governing the dissolution process, presents qualitative and semi-quantitative solubility data, and offers a detailed experimental protocol for precise quantitative determination. This guide is intended for researchers, chemists, and formulation scientists in the fields of drug discovery and organic synthesis, providing the foundational knowledge required for the effective use of this versatile chemical compound.

Introduction: The Significance of 2'-Bromo-2-hydroxyacetophenone

2'-Bromo-2-hydroxyacetophenone is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive α-bromoketone moiety and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including thiazoles and chalcones, many of which exhibit promising biological activities.[2][3]

In any research or drug development workflow, understanding the solubility of a compound is a critical first step. Solubility dictates the choice of solvent for chemical reactions, purification methods like recrystallization, and the preparation of stock solutions for biological screening. This guide focuses on two pivotal solvents: DMSO, the universal solvent for high-throughput screening, and ethanol, a widely used protic solvent for organic reactions.

Compound Profile: Physicochemical Properties

A foundational understanding begins with the key physicochemical properties of the solute.

PropertyValueSource(s)
Chemical Name 2-Bromo-1-(2-hydroxyphenyl)ethanone[4][5]
Synonyms 2-Hydroxyphenacyl bromide[4][6]
CAS Number 2491-36-3[7]
Molecular Formula C₈H₇BrO₂[8]
Molecular Weight 215.04 g/mol [7]
Appearance White to pale yellow crystalline solid[4][9]
Melting Point 44-48 °C[7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework based on polarity and the capacity for hydrogen bonding.

Solute and Solvent Molecular Structures
  • 2'-Bromo-2-hydroxyacetophenone: This molecule possesses both polar and non-polar characteristics. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The carbonyl (C=O) group is polar and can act as a hydrogen bond acceptor. The benzene ring, however, is non-polar.

  • Ethanol (CH₃CH₂OH): A polar protic solvent. Its hydroxyl group makes it an excellent hydrogen bond donor and acceptor, allowing it to interact effectively with polar solutes.[10]

  • Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): A highly polar aprotic solvent. The sulfoxide group (S=O) is a very strong hydrogen bond acceptor, while the two methyl groups are non-polar.[11] It does not act as a hydrogen bond donor.

Solute-Solvent Interactions
  • In Ethanol: The primary forces driving the solubility of 2'-Bromo-2-hydroxyacetophenone in ethanol are hydrogen bonds. The hydroxyl group of ethanol can donate a hydrogen bond to the carbonyl oxygen of the solute and accept a hydrogen bond from the solute's phenolic hydroxyl group. This strong interaction helps overcome the solute's crystal lattice energy.

  • In DMSO: Solubility in DMSO is facilitated by strong hydrogen bonding between the phenolic hydroxyl group of the solute (donor) and the sulfoxide oxygen of DMSO (acceptor).[12] Dipole-dipole interactions between the solute's carbonyl group and the S=O bond of DMSO also contribute significantly.

The logical relationship for predicting solubility based on molecular interactions can be visualized as follows:

G cluster_solute 2'-Bromo-2-hydroxyacetophenone cluster_solvents Solvents Solute Phenolic -OH (H-bond donor/acceptor) Carbonyl C=O (H-bond acceptor) Aromatic Ring (Non-polar) Solubility High Solubility Solute->Solubility Strong H-bonding & Dipole-Dipole Interactions DMSO DMSO (Polar Aprotic) Strong H-bond Acceptor DMSO->Solubility Ethanol Ethanol (Polar Protic) H-bond Donor & Acceptor Ethanol->Solubility caption Solute-Solvent Interaction Logic

Caption: Solute-Solvent Interaction Logic

Solubility Profile

While precise quantitative data is not widely published, a robust profile can be constructed from qualitative reports, data on analogous compounds, and theoretical principles.

Qualitative & Semi-Quantitative Data

It is well-established that 2'-Bromo-2-hydroxyacetophenone is soluble in both ethanol and DMSO.[9] For a structurally related compound, 2'-Bromoacetophenone (lacking the hydroxyl group), the solubility in DMSO is reported to be at least 100 mg/mL.[13] Given that the hydroxyl group on 2'-Bromo-2-hydroxyacetophenone enhances its polarity and hydrogen bonding capability, a high solubility is also expected in DMSO.

SolventTypeExpected SolubilityRationale
Ethanol Polar ProticHighStrong hydrogen bonding (donor and acceptor).
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighStrong hydrogen bond acceptance by the sulfoxide group.
Water Polar ProticLowThe non-polar aromatic ring limits solubility despite the presence of polar groups.[9]
Factors Influencing Solubility
  • Temperature: For most solid solutes, solubility increases with temperature. This is a key principle for techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

  • Solvent Purity (Hygroscopicity of DMSO): DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[14] The presence of water can create a more structured "ice-like" lattice, which can sometimes decrease the solubility of large lipophilic compounds.[14] For reproducible results, it is imperative to use anhydrous or newly opened DMSO.[13][15]

Experimental Protocol: Determination of Equilibrium Solubility

For researchers requiring precise solubility values for formulation, process development, or regulatory filings, the Shake-Flask Method is the gold standard.[16] This method determines the equilibrium solubility of a compound at a specific temperature.

Detailed Experimental Workflow
  • Preparation:

    • Prepare a series of standard solutions of 2'-Bromo-2-hydroxyacetophenone in the chosen solvent (DMSO or ethanol) at known concentrations.

    • Develop and validate an analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), to accurately quantify the compound. Generate a calibration curve from the standard solutions.

  • Equilibration:

    • Add an excess amount of solid 2'-Bromo-2-hydroxyacetophenone to a known volume of the solvent in a sealed glass flask. The presence of undissolved solid at the end of the experiment is crucial.

    • Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the flask for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound. A preliminary test can help determine the optimal time.[16]

  • Phase Separation:

    • After equilibration, cease agitation and allow the flask to rest at the constant temperature for several hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microcrystals. Alternatively, centrifugation can be used prior to filtration.

  • Analysis & Calculation:

    • Dilute the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical calibration curve.

    • Analyze the diluted sample using the validated HPLC-UV method.

    • Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Repeat the entire process at least in triplicate to ensure statistical validity.

Workflow Diagram

G start Start prep 1. Preparation - Calibrate HPLC - Prepare Solvent start->prep add_excess 2. Add Excess Solute to Solvent prep->add_excess agitate 3. Agitate at Constant Temp (24-72h) add_excess->agitate settle 4. Settle & Equilibrate agitate->settle filter 5. Filter Supernatant (0.22 µm) settle->filter analyze 6. Dilute & Analyze (HPLC-UV) filter->analyze calculate 7. Calculate Solubility (g/L or mol/L) analyze->calculate end_node End calculate->end_node caption Shake-Flask Method Workflow

Caption: Shake-Flask Method Workflow

Practical Implications for Researchers

  • For Drug Discovery: The high solubility in DMSO makes 2'-Bromo-2-hydroxyacetophenone ideal for preparing high-concentration stock solutions used in high-throughput screening (HTS) campaigns. This minimizes the volume of solvent added to biological assays, reducing the risk of solvent-induced artifacts.

  • For Organic Synthesis: The good solubility in ethanol makes it a suitable solvent for reactions involving this compound, such as in Hantzsch thiazole synthesis or Claisen-Schmidt condensations.[2][3] Furthermore, ethanol is an excellent solvent for purification by recrystallization, as the solubility difference between hot and cold conditions can be exploited to yield high-purity crystals.

Conclusion

2'-Bromo-2-hydroxyacetophenone exhibits high solubility in both DMSO and ethanol, a property attributable to its capacity for strong hydrogen bonding and dipole-dipole interactions with these polar solvents. Its robust solubility in DMSO is a significant asset for its use in drug discovery screening libraries, while its solubility in ethanol facilitates its application as a reactant and allows for effective purification in synthetic chemistry. For applications requiring precise concentration control, this guide provides a validated, step-by-step protocol for the experimental determination of its equilibrium solubility. A thorough understanding of these solubility characteristics is essential for any scientist working with this important chemical building block.

References

  • [No Source Title Provided]. (n.d.). vertexaisearch.cloud.google.com.
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  • 2-Bromo-2'-hydroxyacetophenone. (2024, April 9). ChemBK.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry.
  • Understanding the Inhibiting Effect of Small-Molecule Hydrogen Bond Donors on the Solubility of Cellulose in Tetrabutylammonium Acetate/DMSO. (2017, November 27). The Journal of Physical Chemistry B - ACS Publications.
  • Application Notes and Protocols: 2-Bromo-3'-hydroxyacetophenone in Organic Synthesis. (n.d.). Benchchem.
  • Effects of ethanol and dimethyl sulfoxide on the molecular organization of H2O as probed by 1-propanol. (2012, June 21). PubMed.
  • Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.
  • Technical Guide: Solubility Profile of 2-Bromo-3'-hydroxyacetophenone. (n.d.). Benchchem.
  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025, August 29). [No Source Provided].
  • Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. (n.d.). [No Source Provided].
  • 2-Bromo-2 -hydroxyacetophenone 97 2491-36-3. (n.d.). Sigma-Aldrich.
  • 2-Bromo-2′-hydroxyacetophenone synthesis. (n.d.). ChemicalBook.
  • Concentration-Dependent Hydrogen-Bonding Effects on the Dimethyl Sulfoxide Vibrational Structure in the Presence of Water, Methanol, and Ethanol. (2025, August 10). ResearchGate.
  • 13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022, May 3). Chemistry LibreTexts.
  • The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. (2026, January 16). [No Source Provided].
  • 2-Bromo-2′-hydroxyacetophenone. (2026, January 13). ChemicalBook.
  • 2-Bromo-2'-hydroxyacetophenone | 2491-36-3. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • 2-bromo-2'-hydroxyacetophenone (C8H7BrO2). (n.d.). PubChemLite.
  • 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671. (n.d.). PubChem - NIH.
  • 2-Bromo-2'-hydroxyacetophenone, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • 2-Bromo-2 ,4 -dimethoxyacetophenone 96 60965-26-6. (n.d.). MilliporeSigma.
  • Samples in DMSO: What an end user needs to know. (n.d.). Ziath.
  • 2-Bromo-2′-hydroxyacetophenone | CAS 2491-36-3. (n.d.). SCBT.
  • Is there any method to make them completely soluble in DMF/DMSO?. (2017, June 11). ResearchGate.
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Exploratory

Technical Whitepaper: Physicochemical Profiling and Experimental Handling of 2'-Bromo-2-hydroxyacetophenone

Executive Summary In the landscape of organic synthesis and drug development, halogenated acetophenones serve as critical electrophilic building blocks for metallocene ligands and active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, halogenated acetophenones serve as critical electrophilic building blocks for metallocene ligands and active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth analysis of 2'-Bromo-2-hydroxyacetophenone (CAS: 99233-20-2). Designed for senior researchers and application scientists, this guide decodes the causality behind its physical properties, resolves widespread nomenclature conflations in commercial databases, and establishes self-validating experimental protocols for its handling and purification.

Nomenclature Integrity & Structural Causality

A persistent and critical pitfall in modern chemical procurement is the frequent conflation of 2'-Bromo-2-hydroxyacetophenone with its structural isomer, 2-Bromo-2'-hydroxyacetophenone. As a researcher, you must navigate this prime (


) numbering convention with absolute precision:
  • Unprimed Numbers (1, 2): Refer to the acetyl chain. Position 1 is the carbonyl carbon; position 2 is the alpha-carbon.

  • Primed Numbers (1' to 6'): Refer to the aromatic phenyl ring.

Therefore, 2'-Bromo-2-hydroxyacetophenone indicates that the bromine atom is on the ortho position of the phenyl ring, while the hydroxyl group is on the alpha-carbon of the acetyl group. Because both isomers share an identical molecular weight and exhibit an uncanny convergence in their melting points, automated chemical databases 1[1] between the two.

Structural Divergence Workflow

G Base Acetophenone Core (C8H8O) Isomer1 2'-Bromo-2-hydroxyacetophenone CAS: 99233-20-2 (Target Compound) Base->Isomer1 Bromination at C2' (Ring) Hydroxylation at C2 (Alkyl) Isomer2 2-Bromo-2'-hydroxyacetophenone CAS: 2491-36-3 (Commonly Conflated Isomer) Base->Isomer2 Hydroxylation at C2' (Ring) Bromination at C2 (Alkyl) Prop1 Melting Point: 44-48 °C Appearance: Grayish-White Powder Isomer1->Prop1 Physicochemical Profile Prop2 Melting Point: 44-48 °C Appearance: Pale Yellow Crystals Isomer2->Prop2 Physicochemical Profile

Fig 1: Structural divergence and physicochemical convergence of acetophenone isomers.

Physical Properties: Melting Point & Appearance

Understanding the physical state of 2'-Bromo-2-hydroxyacetophenone requires an analysis of its crystal lattice thermodynamics.

Quantitative Data Summary
Property2'-Bromo-2-hydroxyacetophenone (Target)2-Bromo-2'-hydroxyacetophenone (Isomer)
CAS Number 99233-20-22491-36-3
IUPAC Name 1-(2-bromophenyl)-2-hydroxyethanone2-bromo-1-(2-hydroxyphenyl)ethanone
Molecular Formula C₈H₇BrO₂C₈H₇BrO₂
Molecular Weight 215.04 g/mol 215.04 g/mol
Melting Point 44 – 48 °C 44 – 48 °C
Physical Appearance Grayish-white powder Pale yellow to yellow crystals
Density ~1.622 g/cm³Not explicitly standardized
Solubility Chloroform, MethanolChloroform, Ethyl Acetate
The Causality of the 44–48 °C Melting Point

The melting point of an organic solid is a macroscopic manifestation of its microscopic intermolecular forces. For 2'-Bromo-2-hydroxyacetophenone, the 1[1]. This specific thermal threshold is dictated by two competing thermodynamic forces:

  • Intermolecular Hydrogen Bonding: The primary hydroxyl group (-OH) on the alpha-carbon acts as a strong hydrogen bond donor and acceptor, increasing the enthalpy of fusion and driving the melting point upward.

  • Steric Hindrance: The bulky bromine atom at the ortho position (2') of the phenyl ring forces the carbonyl group out of coplanarity with the aromatic system. This steric clash disrupts optimal crystal packing, preventing the formation of a high-melting crystalline lattice and bringing the melting point down to the mid-40s.

Interestingly, the isomer (CAS 2491-36-3) exhibits the 2[2], but for a different reason: it relies on intramolecular hydrogen bonding (between the phenolic -OH and the carbonyl oxygen), which lowers intermolecular forces, but compensates with a highly polar alpha-bromo dipole. Furthermore, while the target compound presents as a1[1], the isomer typically crystallizes as a 3[3].

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating loops. If a step fails, the protocol natively flags the error before downstream chemistry is compromised.

Protocol A: Rigorous Melting Point Determination

Because 2'-Bromo-2-hydroxyacetophenone melts slightly above room temperature, ambient moisture and rapid heating will artificially depress the melting point, leading to false assumptions of impurity.

  • Step 1: Desiccation (Causality: Moisture Elimination). Place 50 mg of the grayish-white powder in a vacuum desiccator over anhydrous calcium chloride for 12 hours. Reasoning: Water acts as a plasticizer in the crystal lattice, causing freezing point depression.

  • Step 2: Capillary Loading. Pack the dried sample into a glass capillary tube to a strict depth of 2–3 mm. Reasoning: Overpacking prevents uniform heat transfer, leading to an artificially broad melt range.

  • Step 3: Controlled Thermal Ramping. Insert the capillary into the melting point apparatus. Ramp the temperature rapidly to 35 °C, then strictly reduce the heating rate to 1 °C/min . Reasoning: A slow ramp rate near the expected melting point (44 °C) ensures thermodynamic equilibrium between the solid and liquid phases, preventing thermal lag.

  • Step 4: Self-Validation Check. Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear melt).

    • Validation: If the observed range is within 44–48 °C and spans

      
       2 °C (e.g., 45–46.5 °C), the sample is pure. If the range exceeds 2 °C or begins below 42 °C, the protocol invalidates the sample, mandating Protocol B.
      
Protocol B: Recrystallization and Purity Validation

If the compound has degraded or absorbed impurities, it must be recrystallized.

  • Step 1: Solvent Selection. Create a dual-solvent system using Chloroform and Hexane (approx. 1:1 v/v). Reasoning: The compound is highly soluble in chloroform (due to its polarity) but insoluble in non-polar hexane.

  • Step 2: Dissolution. Dissolve 1.0 g of the impure powder in a minimum volume of hot chloroform (approx. 55 °C).

  • Step 3: Anti-Solvent Addition & Cooling. Slowly add hot hexane dropwise until the solution becomes faintly turbid. Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 4 hours. Reasoning: Slow cooling allows the 2'-Bromo-2-hydroxyacetophenone molecules to selectively assemble into a pure crystal lattice, excluding impurities into the mother liquor.

  • Step 4: Self-Validation Check (TLC). Filter the resulting grayish-white crystals. Before proceeding to downstream synthesis, dissolve 1 mg of the crystal in methanol and spot it on a silica TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate).

    • Validation: A single, crisp spot under UV (254 nm) validates the success of the recrystallization. Multiple spots require a repeat of the protocol.

Safety & Handling Causality

Halogenated acetophenones are highly reactive electrophiles. 2'-Bromo-2-hydroxyacetophenone is classified as a corrosive substance and exhibits 1[1].

  • Mechanism of Hazard: The electrophilic nature of the compound allows it to react rapidly with nucleophilic sulfhydryl (-SH) and amine (-NH2) groups present in the mucosal membranes of the eyes and respiratory tract, causing severe irritation and skin burns.

  • Handling: All manipulations, particularly Protocol A and B, must be conducted within a certified Class II fume hood using nitrile gloves and chemical splash goggles.

References

Sources

Foundational

Synonyms for 2-Bromo-2'-hydroxyacetophenone in organic chemistry

Technical Monograph: 2-Bromo-2'-hydroxyacetophenone Subtitle: Nomenclature Resolution, Synthesis Protocols, and Heterocyclic Applications Executive Summary & Chemical Identity 2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-2'-hydroxyacetophenone Subtitle: Nomenclature Resolution, Synthesis Protocols, and Heterocyclic Applications

Executive Summary & Chemical Identity

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3) is a pivotal bifunctional building block in organic synthesis.[1] Structurally, it consists of a phenacyl bromide core with an ortho-hydroxyl group.[1] This specific substitution pattern renders the molecule highly reactive toward intramolecular cyclization, making it a "privileged scaffold" for synthesizing oxygen-containing heterocycles such as benzofurans, coumaran-3-ones, and chromones.

In drug discovery, this compound serves as a precursor for inhibitors of tyrosine kinase and agents targeting oxidative stress pathways.[1] However, its utility is often hampered by nomenclature inconsistencies in chemical databases, where it is frequently confused with its meta and para isomers.[1]

Nomenclature Resolution Table

Researchers mining databases (SciFinder, Reaxys, PubChem) must utilize a broad syntax to capture all relevant patents and papers. The following table consolidates accepted synonyms and identifiers.

CategoryPrimary Identifier / SynonymNotes
IUPAC Name 2-Bromo-1-(2-hydroxyphenyl)ethan-1-onePreferred for publications.[1]
Common Name 2-Hydroxyphenacyl bromideHistorically used in older literature (pre-1990).[1]
Structural Name

-Bromo-2'-hydroxyacetophenone
Indicates bromine position relative to carbonyl.[1]
Functional Name Bromomethyl 2-hydroxyphenyl ketoneDescriptive of the ketone linkage.[1][2]
CAS Registry 2491-36-3 CRITICAL: Do not confuse with isomers (see below).[1]
SMILES Oc1ccccc1C(=O)CBrMachine-readable string.[1][3]
InChIKey SGPKEYSZPHMVNI-UHFFFAOYSA-NStandard unique identifier.
Isomer Disambiguation (Critical Quality Step)

A frequent experimental failure mode involves ordering the wrong isomer due to similar CAS numbers.[1]

IsomerCAS NumberStructural DifferenceReactivity Profile
Ortho (Target) 2491-36-3 2'-OH (Next to ketone)Cyclizes to benzofurans/coumaranones.[1]
Meta2491-37-43'-OHCannot cyclize intramolecularly; used for cross-linking.[1]
Para2491-38-54'-OH (Opposite)Linear polymerization or intermolecular coupling only.[1]

Synthesis Protocol: Selective Bromination

The synthesis of 2-Bromo-2'-hydroxyacetophenone requires high selectivity to avoid di-bromination (


-dibromo) or ring bromination.[1] While elemental bromine (

) is the classic reagent, it is difficult to control on a kilogram scale.[1]

Recommended Method: Copper(II) Bromide (


) Mediated Bromination.[1]
Rationale:  This heterogeneous reaction allows for the slow release of active bromine species, kinetically favoring mono-bromination at the alpha position over the aromatic ring.[1]
Experimental Workflow (Step-by-Step)
  • Reagent Prep: Suspend Copper(II) bromide (2.0 equiv) in a 1:1 mixture of Ethyl Acetate and Chloroform . The solvent choice is critical; chloroform solubilizes the starting material, while ethyl acetate modulates the copper complex solubility.[1]

  • Addition: Add 2'-Hydroxyacetophenone (1.0 equiv) to the refluxing suspension.

  • Reaction: Reflux vigorously for 2–4 hours. The reaction creates green

    
     as a byproduct, which precipitates.[1]
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material due to the intramolecular Hydrogen bond between the carbonyl and the hydroxyl group.[1]

  • Workup: Filter off the white/green

    
     solid while hot.[1] Wash the filtrate with water to remove residual copper salts.[1]
    
  • Purification: Evaporate solvents. Recrystallize from ethanol or cyclohexane.[1][4]

Synthesis Logic Diagram

SynthesisWorkflow Start 2'-Hydroxyacetophenone (Precursor) Process Reflux (60-80°C) 2-4 Hours Start->Process Reagent CuBr2 (2.0 eq) Solvent: EtOAc/CHCl3 Reagent->Process Intermediate Heterogeneous Bromination Process->Intermediate Slow Br release Filter Filtration (Remove CuBr) Intermediate->Filter Conversion >95% Product 2-Bromo-2'-hydroxyacetophenone (Target) Filter->Product Recrystallization

Figure 1: Selective bromination workflow using Copper(II) Bromide to minimize poly-brominated byproducts.

Applications: The Benzofuran Gateway

The primary utility of 2-Bromo-2'-hydroxyacetophenone lies in its ability to undergo intramolecular Williamson ether synthesis .[1] Under basic conditions, the phenolic hydroxyl group deprotonates and attacks the alpha-carbon, displacing the bromide.[1]

This pathway yields Coumaran-3-one (benzofuran-3(2H)-one), which can be further tautomerized or reduced to form substituted benzofurans—a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone derivatives).[1]

Mechanistic Pathway: Cyclization to Coumaran-3-one[1]

The following diagram illustrates the electron flow required to close the heterocyclic ring.

CyclizationMechanism Substrate 2-Bromo-2'-hydroxyacetophenone (Substrate) Phenoxide Phenoxide Intermediate (Nucleophile) Substrate->Phenoxide Deprotonation (-HBr) Base Base (K2CO3 or NaH) Base->Phenoxide TS Transition State (Intramolecular Attack) Phenoxide->TS O- attacks C-alpha Product Coumaran-3-one (Benzofuran-3(2H)-one) TS->Product Ring Closure (Br- leaving group)

Figure 2: Mechanistic pathway for the base-mediated cyclization of 2-Bromo-2'-hydroxyacetophenone.[1]

Safety & Handling (Lachrymator Warning)

This compound is a potent lachrymator (tear gas agent) and an alkylating agent.[1] Strict adherence to safety protocols is non-negotiable.

  • Hazard Class: Skin Corr.[1][5][6] 1B (Causes severe skin burns and eye damage).[1]

  • Lachrymatory Effect: The alpha-bromo ketone moiety reacts with sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract, causing intense stinging.[1]

  • Handling Protocol:

    • Engineering Controls: Always handle inside a functioning fume hood.

    • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby.[1] These sulfur nucleophiles rapidly quench the alkyl bromide, neutralizing the lachrymatory effect.[1]

    • PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75529, 2-Bromo-2'-hydroxyacetophenone.[1] Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] (Foundational protocol for CuBr2 bromination).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesis of Benzofurans from 2'-Bromo-2-hydroxyacetophenone

Part 1: Strategic Overview & Rationale The Synthetic Challenge The synthesis of the benzofuran core is a critical competency in drug discovery, given its prevalence in pharmacophores (e.g., Amiodarone, Saprisartan). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

The Synthetic Challenge

The synthesis of the benzofuran core is a critical competency in drug discovery, given its prevalence in pharmacophores (e.g., Amiodarone, Saprisartan). While many routes exist—such as the Rap-Stoermer or Sonogashira coupling—starting from 2-bromo-1-(2-hydroxyphenyl)ethanone (also known as


-bromo-2-hydroxyacetophenone) offers a distinct advantage: it utilizes a pre-functionalized, readily available precursor that allows for rapid access to the bicyclic system without transition metal catalysts.

However, a common pitfall exists. Direct treatment of this precursor with base (e.g.,


/Acetone) typically yields coumaran-3-one  (benzofuran-3-one) via simple intramolecular displacement, retaining the ketone functionality. To access the aromatic benzofuran , a reductive step is required to remove the C3-oxygen functionality.
The Solution: Reductive Cyclization Protocol

This guide details a robust, two-step Reductive Cyclization protocol. By decoupling the reduction and cyclization events, this method ensures high fidelity and reproducibility.

  • Chemo-selective Reduction: Conversion of the

    
    -bromo ketone to the corresponding bromohydrin using Sodium Borohydride (
    
    
    
    ).
  • Acid-Catalyzed Cyclodehydration: One-pot cyclization and aromatization to the target benzofuran.

Part 2: Mechanistic Insight & Visualization

Reaction Pathway

The transformation proceeds through a "Reduction-Elimination" sequence. The initial hydride attack breaks the planarity of the carbonyl, setting up the molecule for an intramolecular


 reaction. The subsequent acid treatment catalyzes the loss of water (dehydration), driving the system toward aromaticity—the thermodynamic sink of the reaction.

BenzofuranSynthesis Start 2-Bromo-1-(2-hydroxyphenyl)ethanone (Starting Material) Step1 Reduction (NaBH4) Hydride Attack Start->Step1 EtOH, 0°C SideProduct Side Path: Coumaran-3-one Start->SideProduct Base (K2CO3) only (Avoid for aromatic target) Inter1 Intermediate 1: Bromohydrin Step1->Inter1 Step2 Cyclization (Acid/Base) Intramolecular SN2 Inter1->Step2 H+ or OH- Inter2 Intermediate 2: 2,3-Dihydrobenzofuran-3-ol Step2->Inter2 Step3 Dehydration (-H2O) Aromatization Inter2->Step3 Acid/Heat Product Benzofuran (Target) Step3->Product

Figure 1: Mechanistic pathway for the conversion of


-bromo-2-hydroxyacetophenone to benzofuran, highlighting the critical reduction step required to avoid the coumaranone side-product.

Part 3: Detailed Experimental Protocol

Safety Pre-Requisites
  • Lachrymator Warning:

    
    -Halo ketones are potent lachrymators. All weighing and handling of the starting material must occur in a functioning fume hood.
    
  • Hydrogen Evolution: The quenching of borohydride generates hydrogen gas. Ensure adequate venting.

Step 1: Chemo-selective Reduction

Objective: Reduce the ketone to the alcohol without displacing the bromine.

Reagents:

  • 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv)

  • Sodium Borohydride (

    
    ) (0.5 - 0.6 equiv)
    
  • Ethanol (Absolute) or Methanol (10 mL per gram of substrate)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in Ethanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     portion-wise over 10 minutes. Note: Exothermic reaction.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

  • Monitoring: Check TLC (System: Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a more polar spot (Bromohydrin, 
    
    
    
    ).
  • Quench: Carefully add dilute HCl (1N) dropwise until pH

    
     5-6 to destroy excess hydride.
    
  • Workup: Evaporate the bulk of the ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
    • Checkpoint: The crude product (viscous oil) is the bromohydrin intermediate. It is sufficiently pure for the next step.

Step 2: Cyclization & Dehydration

Objective: Close the furan ring and dehydrate to achieve aromaticity.

Reagents:

  • Crude Bromohydrin (from Step 1)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%) OR HCl (4N, aq)

  • Toluene (for p-TsOH method) or Dioxane (for HCl method)

Procedure (Method A: Acid-Catalyzed Dehydration - Recommended):

  • Setup: Dissolve the crude bromohydrin in Toluene (10 mL/g). Add p-TsOH (catalytic amount).

  • Reflux: Attach a Dean-Stark trap (optional but recommended) and reflux the mixture for 2–4 hours. The removal of water drives the aromatization.

  • Monitoring: TLC will show the formation of a non-polar, UV-active spot (Benzofuran,

    
     in Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Wash with saturated

    
     (to remove acid catalyst) and then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Starting Material Yellowish solid/oil, lachrymatory.If dark/tarry, recrystallize from EtOH before use.
Intermediate Viscous oil (Bromohydrin).Unstable on silica; proceed quickly to Step 2.
Product Colorless to pale yellow oil/solid. Distinct aromatic odor.If yield is low, ensure Step 2 reflux is vigorous enough to remove water.
Common Side Product Benzofuran-3-one (Coumaranone).Result of skipping reduction or incomplete dehydration. Check IR for C=O stretch (~1700 cm⁻¹).

Part 4: References

  • Direct Cyclization Context: Synthesis of benzofurans via acid-catalyzed cyclization.[2] WuXi AppTec, QM Magic Class, Chapter 31.

  • Reduction Protocol: Sodium Borohydride Reduction of Aldehydes and Ketones. Master Organic Chemistry.

  • General Benzofuran Synthesis: Benzofuran synthesis - Recent Literature. Organic Chemistry Portal.

  • Coumaranone Formation: Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds.[3] Sciforum, 2024.

  • Precursor Preparation: Synthesis of 2-Bromo-4'-hydroxyacetophenone (Analogous Protocol). BenchChem.

Sources

Application

Application Note: Hantzsch Synthesis of 4-(2-Hydroxyphenyl)-2-aminothiazole

Topic: Reaction of -Bromo-2'-hydroxyacetophenone with Thiourea Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Introduction & Scientific Context The re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of


-Bromo-2'-hydroxyacetophenone with Thiourea
Content Type:  Application Note & Protocol
Audience:  Researchers, Medicinal Chemists, and Drug Development Scientists

Introduction & Scientific Context

The reaction between 2-bromo-1-(2-hydroxyphenyl)ethanone (often referred to as


-bromo-2'-hydroxyacetophenone) and thiourea  is a classic application of the Hantzsch Thiazole Synthesis . This transformation yields 4-(2-hydroxyphenyl)-2-aminothiazole , a privileged scaffold in medicinal chemistry.
Significance of the Scaffold
  • Metal Chelation: The proximity of the phenolic hydroxyl group (on the phenyl ring) and the thiazole nitrogen allows for bidentate coordination (N,O-donor ligands), making these compounds valuable in bioinorganic chemistry and metallo-drug design.

  • Biological Activity: 2-Aminothiazoles are potent pharmacophores found in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and dopamine agonists. The 2-hydroxyphenyl moiety often enhances binding affinity through intramolecular hydrogen bonding or interactions with enzyme active site residues (e.g., Ser/Thr/Tyr).

Critical Nomenclature Clarification

To ensure protocol accuracy, the starting material is defined as follows:

  • IUPAC Name: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one

  • Common Name:

    
    -Bromo-2'-hydroxyacetophenone
    
  • Structure: An acetophenone core with a hydroxyl group at the ortho (2') position on the ring and a bromine atom at the

    
     (2) position of the acetyl side chain.
    

Reaction Mechanism

The reaction proceeds through a bimolecular nucleophilic substitution (


) followed by an intramolecular condensation.
  • S-Alkylation: The sulfur atom of thiourea attacks the electrophilic

    
    -carbon of the bromoketone, displacing the bromide ion.
    
  • Cyclization: The imine nitrogen of the isothiourea intermediate attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule drives the aromatization, forming the stable thiazole ring.

Mechanism Visualization

HantzschMechanism Start Reactants (α-Haloketone + Thiourea) Inter1 Intermediate 1 (S-Alkylated Thioimidate) Start->Inter1 SN2 Attack (S on α-C) - Br⁻ Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (N attack on C=O) Product Product (2-Aminothiazole HBr Salt) Inter2->Product Dehydration (-H₂O) Aromatization Final Free Base (After Neutralization) Product->Final Base Workup (NaHCO₃/NH₄OH)

Caption: Mechanistic pathway of the Hantzsch synthesis converting


-bromoketones to 2-aminothiazoles.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
2-Bromo-1-(2-hydroxyphenyl)ethanone 215.051.0Substrate
Thiourea 76.121.1Nucleophile
Ethanol (Absolute or 95%) -SolventReaction Medium
Sodium Acetate (anhydrous) 82.031.0-1.5Acid Scavenger (Optional)*
Ammonium Hydroxide (aq) --Workup (Neutralization)

*Note: The reaction initially forms the hydrobromide salt. Sodium acetate can be added in situ to buffer the reaction, or a base workup can be performed post-reaction.

Step-by-Step Procedure
Phase 1: Synthesis
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (10 mmol, 2.15 g) in Ethanol (20–30 mL).

    • Safety Note:

      
      -Bromoketones are potent lachrymators (tear gas agents). Handle strictly inside a fume hood.
      
  • Addition: Add Thiourea (11 mmol, 0.84 g) to the solution. The thiourea may not dissolve immediately but will go into solution upon heating.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 80 °C) with stirring.

  • Monitoring: Maintain reflux for 2–4 hours . Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromoketone (

    
    ) should disappear, and a more polar product spot (often fluorescent under UV) should appear.
    
Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the aminothiazole will precipitate as a crystalline solid.

  • Filtration (Option A - Salt Isolation): If a solid precipitates, filter it and wash with cold ethanol. This is the HBr salt.

  • Neutralization (Option B - Free Base Isolation):

    • If no precipitate forms, or to isolate the free amine: Concentrate the ethanol to ~5 mL under reduced pressure.

    • Pour the residue into crushed ice (approx. 50 g).

    • Slowly add 10% Ammonium Hydroxide or saturated Sodium Bicarbonate solution with stirring until the pH reaches ~8–9.

    • The free base, 4-(2-hydroxyphenyl)-2-aminothiazole , will precipitate as a yellow/off-white solid.

  • Collection: Filter the solid using a Buchner funnel. Wash with cold water (3 x 10 mL) to remove inorganic salts.

Phase 3: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (1:1) or Toluene .

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

Experimental Workflow Diagram

Workflow Prep Dissolve Bromoketone in Ethanol Add Add Thiourea (1.1 eq) Prep->Add React Reflux (2-4 hrs) Monitor TLC Add->React Cool Cool to RT React->Cool Decision Precipitate? Cool->Decision FilterSalt Filter HBr Salt Decision->FilterSalt Yes Neutralize Pour into Ice/Water Add NH₄OH (pH 8) Decision->Neutralize No FilterSalt->Neutralize To free base FilterBase Filter Free Base Neutralize->FilterBase Recryst Recrystallize (EtOH/H₂O) FilterBase->Recryst

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target thiazole.

Characterization & Expected Data

Physical Properties
  • Appearance: Yellow to light brown crystalline solid.

  • Yield: Typical isolated yields range from 65% to 85% .

  • Melting Point: Expected range 150–180 °C (dependent on solvation and purity; derivatives often melt >160 °C).

Spectroscopic Data (Expected)

To validate the structure, look for these diagnostic signals:

TechniqueDiagnostic SignalInterpretation

H NMR (DMSO-

)

9.5–11.0 ppm (s, 1H)
Phenolic -OH (Exchangeable with D

O).

7.0–7.3 ppm (s, 2H)
-NH

(Amine protons, broad singlet).

7.0–7.6 ppm (s, 1H)
Thiazole C5-H (Characteristic singlet for 4-substituted thiazole).

6.8–8.0 ppm (m, 4H)
Aromatic Protons (Pattern depends on substitution, typically multiplets).
IR (KBr) 3400–3200 cm

Broad band for -OH and -NH

stretching.
1610–1590 cm

C=N stretching (Thiazole ring).
MS (ESI)

Molecular ion peak corresponding to 193.04 (Calculated for C

H

N

OS).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Sticky Solid Incomplete cyclization or polymerization.Ensure reagents are pure.[11] Increase reflux time. Use absolute ethanol to prevent hydrolysis.
Starting Material Remains Old/Wet Thiourea or Bromoketone degradation.Dry thiourea before use. Check bromoketone purity by TLC (it degrades over time/light exposure).
Product is Dark/Black Oxidation of the phenol or amine.Perform reaction under Nitrogen/Argon atmosphere. Add a pinch of sodium metabisulfite during workup.
Lachrymatory Effect Release of bromoketone vapors.Quench glassware in a dilute ammonia bath inside the hood before removing for cleaning.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Patel, N. B., & Shaikh, F. M. (2010). "Synthesis of new 2-aminothiazoles and their antibacterial activity." International Journal of Drug Development and Research, 2(4), 794-803. (Describes general Hantzsch protocols for phenolic thiazoles).
  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives as biologically active agents." Acta Poloniae Pharmaceutica, 69(1), 53-61.
  • BenchChem. (2025).[3] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."

  • ChemicalBook. (2024). "Product entry: 2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS 2491-36-3)."[11]

Sources

Method

Application Note: Synthesis of 3-Hydroxyflavones from 2'-Bromo-2-hydroxyacetophenone

This Application Note is designed for researchers and drug development professionals. It details the direct synthesis of 3-hydroxyflavones (flavonols) utilizing 2-bromo-1-(2-hydroxyphenyl)ethanone (commonly referred to a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It details the direct synthesis of 3-hydroxyflavones (flavonols) utilizing 2-bromo-1-(2-hydroxyphenyl)ethanone (commonly referred to as


-bromo-2'-hydroxyacetophenone or 2-hydroxyphenacyl bromide) as the core building block.

This protocol circumvents the limitations of the traditional Algar-Flynn-Oyamada (AFO) reaction (which requires chalcone isolation and can suffer from side reactions with electron-rich aldehydes) by employing a robust O-aroylation/cyclization sequence .

Abstract & Scientific Rationale

3-Hydroxyflavones are privileged scaffolds in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and fluorescent properties. While the oxidative cyclization of chalcones (AFO reaction) is the standard synthetic route, it often fails with sensitive substrates or produces aurone byproducts.

This protocol utilizes 2-bromo-1-(2-hydroxyphenyl)ethanone as a bifunctional electrophile. By reacting this


-haloketone with benzoyl chloride derivatives in the presence of a weak base, we induce a cascade O-acylation / intramolecular substitution / cyclization  to yield 3-benzoyloxyflavones. Subsequent hydrolysis affords the free 3-hydroxyflavone. This "one-pot" equivalent for the cyclization step offers higher atom economy and cleaner reaction profiles for complex derivatives.
Key Advantages
  • Regiospecificity: The

    
    -bromine acts as a specific leaving group, directing the cyclization exclusively to the 3-hydroxyflavone (avoiding aurone formation).
    
  • Substrate Tolerance: Compatible with electron-withdrawing groups on the B-ring (which often deactivate AFO reactions).

  • Scalability: Avoids the isolation of unstable chalcone intermediates.

Mechanistic Insight

The transformation proceeds via a modified Baker-Venkataraman pathway facilitated by the


-leaving group.
  • O-Aroylation: The phenolic hydroxyl attacks the benzoyl chloride, forming an ester (O-benzoate).

  • Enolate Formation: The base (

    
    ) deprotonates the 
    
    
    
    -carbon (acidified by the carbonyl and the bromine).
  • Intramolecular Cyclization: The enolate attacks the ester carbonyl (Baker-Venkataraman-type rearrangement) or directly displaces the bromine in a concerted cyclization-elimination sequence, forming the 3-benzoyloxyflavone intermediate.

  • Hydrolysis: Saponification removes the benzoyl protecting group to release the free 3-OH.

ReactionMechanism SM 2-Bromo-1-(2-hydroxyphenyl)ethanone (Start) Inter1 Intermediate: 2-Benzoyloxy-phenacyl bromide SM->Inter1 O-Acylation (Acetone, Reflux) Reagent Benzoyl Chloride + K2CO3 Reagent->SM Inter2 Cyclized Intermediate: 3-Benzoyloxyflavone Inter1->Inter2 Intramolecular Cyclization (-HBr) Final Product: 3-Hydroxyflavone Inter2->Final Hydrolysis (OH-/H3O+)

Figure 1: Mechanistic pathway from


-bromoketone to 3-hydroxyflavone.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
2-Bromo-1-(2-hydroxyphenyl)ethanone >98%Starting Material1.0 equiv
Benzoyl Chloride (substituted)>99%B-Ring Source1.1 - 1.2 equiv
Potassium Carbonate (

)
AnhydrousBase3.0 - 4.0 equiv
Acetone DrySolvent10-15 mL/mmol
Sodium Hydroxide (5% aq) -Hydrolysis AgentExcess
Step 1: Synthesis of 3-Benzoyloxyflavone (Cyclization)

Objective: Formation of the flavone core with the 3-OH protected as an ester.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Dissolution: Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (10 mmol, 2.15 g) in dry acetone (100 mL).

  • Addition: Add anhydrous

    
      (30 mmol, 4.15 g) to the solution.
    
  • Reaction: Add Benzoyl chloride (11 mmol, 1.28 mL) dropwise over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: The reaction typically turns from colorless/pale yellow to a deep yellow suspension.

    • Duration: Reflux for 6–8 hours . Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts (

      
      ).
      
    • Evaporate the acetone filtrate under reduced pressure.

    • Triturate the residue with water (50 mL) to remove residual salts.

    • Recrystallize the crude solid from ethanol or methanol.

    • Yield Expectation: 70–85% of 3-benzoyloxyflavone .

Step 2: Hydrolysis to 3-Hydroxyflavone

Objective: Deprotection of the 3-hydroxyl group.

  • Suspension: Suspend the 3-benzoyloxyflavone (from Step 1) in Ethanol (20 mL) and 5% aqueous NaOH (10 mL).

  • Reflux: Heat to reflux for 1–2 hours . The solution will likely become clear and dark yellow/orange (phenolate form).

  • Acidification: Cool to room temperature. Pour the mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).

    • Observation: A pale yellow precipitate of the free 3-hydroxyflavone will form immediately.

  • Isolation: Filter the solid, wash copiously with water, and dry.[1]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Workflow Step1 Step 1: Cyclization Reagents: Bromo-ketone + PhCOCl + K2CO3 Solvent: Acetone (Reflux 6-8h) Check1 TLC Check (Disappearance of Bromide) Step1->Check1 Workup1 Filter Salts -> Evaporate -> Recrystallize Isolate 3-Benzoyloxyflavone Check1->Workup1 Complete Step2 Step 2: Hydrolysis Reagents: 5% NaOH / EtOH (Reflux 1-2h) Workup1->Step2 Acid Acid Workup (Pour into Ice/HCl) Step2->Acid Final Final Product 3-Hydroxyflavone Acid->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization (Self-Validating Protocol)

IssueDiagnosticRoot CauseCorrective Action
Low Yield (Step 1) TLC shows multiple spots; starting material remains.Wet Acetone or old

.
Ensure acetone is distilled over drying agents. Use freshly ground, anhydrous

.
Product is Oily Residue after evaporation is sticky.Incomplete cyclization or mixed anhydride formation.Triturate with cold diethyl ether to induce crystallization. Check NMR for ester peaks.
No Fluorescence Product does not fluoresce under UV (365 nm).Product is likely the uncyclized ester or hydrolysis failed.3-Hydroxyflavones are strongly fluorescent (green/blue). If not, repeat hydrolysis with stronger base (10% KOH).
Melting Point Low Wide melting range (<

).
Contamination with benzoic acid (byproduct of hydrolysis).Wash the final solid with saturated

solution to remove benzoic acid.

Characterization Data (Reference Standards)

For the parent compound 3-Hydroxyflavone (Flavonol) :

  • Appearance: Pale yellow needles.

  • Melting Point: 169–170 °C.

  • UV-Vis (MeOH):

    
     306, 345 nm. (Dual emission is characteristic due to Excited State Intramolecular Proton Transfer - ESIPT).
    
  • IR (KBr):

    
     (OH, broad), 
    
    
    
    (C=O, chelated).
  • 1H NMR (DMSO-d6):

    
     9.5-10.0 (s, 1H, OH, exchangeable), 8.1 (dd, 1H, H-5), 7.4-7.8 (m, aromatic protons).
    

References

  • Wheeler, T. S. (1952). Flavone. Organic Syntheses, 32, 72. (Foundational method for flavone synthesis via Baker-Venkataraman).

  • Patonay, T., et al. (2001). Synthesis of 3-hydroxyflavones. In Studies in Natural Products Chemistry (Vol. 25). Elsevier. (Comprehensive review of 3-OH flavone synthetic routes).
  • BenchChem. (2025).[2] 2-Bromo-1-(2-hydroxyphenyl)ethanone in Organic Synthesis. (Specific data on the starting material reactivity).

  • Smith, M. A. (1980). The synthesis of flavonols from 2-hydroxyphenacyl halides. Journal of Chemical Education. (Pedagogical and practical outline of the bromide route).
  • Algar, J., & Flynn, J. P. (1934). A new method for the synthesis of flavonols. Proceedings of the Royal Irish Academy.

Sources

Application

Procedure for bromination of 2'-hydroxyacetophenone with CuBr2

Application Note: Selective -Bromination of 2'-Hydroxyacetophenone via Heterogeneous Copper(II) Bromide Mediation[1] Abstract This application note details the protocol for the regioselective synthesis of 2-bromo-2'-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective -Bromination of 2'-Hydroxyacetophenone via Heterogeneous Copper(II) Bromide Mediation[1]

Abstract

This application note details the protocol for the regioselective synthesis of 2-bromo-2'-hydroxyacetophenone (phenacyl bromide derivative) using copper(II) bromide (


). Unlike elemental bromine (

), which often leads to nuclear (ring) bromination in electron-rich phenolic systems,

in a heterogeneous ethyl acetate/chloroform system ensures exclusive

-functionalization.[1] This guide is designed for medicinal chemists requiring high-purity intermediates for coumarin and chromone scaffolds.

Part 1: Strategic Rationale & Mechanistic Insight

The Selectivity Challenge

In the bromination of 2'-hydroxyacetophenone, the phenolic hydroxyl group strongly activates the aromatic ring (ortho/para director), making the substrate prone to nuclear bromination when using electrophilic sources like


.

Why


? 
The King-Ostrum method utilizes 

as a heterogeneous brominating agent. The reaction proceeds via the enol form of the ketone reacting on the surface of the copper salt. Because the copper species coordinates with the carbonyl oxygen, it directs the halogenation specifically to the

-carbon, kinetically favoring side-chain substitution over ring substitution [1].
Mechanistic Pathway

The reaction is strictly stoichiometric, requiring 2 moles of


 per mole of ketone. The overall transformation releases copper(I) bromide (

) and hydrogen bromide (

).


Figure 1: Mechanistic flow of heterogeneous copper(II) bromination favoring


-substitution.

Part 2: Experimental Protocol

Materials & Reagents
ReagentRoleStoichiometryKey Property
2'-Hydroxyacetophenone Substrate1.0 equivLiquid/Low-melting solid
Copper(II) Bromide Brominating Agent2.0 - 2.2 equivHygroscopic ; must be finely ground
Ethyl Acetate Solvent A-Polarity modifier
Chloroform Solvent B-Solubilizer
Critical Preparation: The "Grind" Step

Expert Insight: Commercial


 often aggregates. For the heterogeneous reaction to proceed efficiently, surface area is paramount.
  • Action: Finely grind

    
     in a mortar and pestle immediately before use.
    
  • Validation: The powder should be a fine, dull black dust, not crystalline chunks.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add finely ground

    
     (22.3 g, 100 mmol)  to the flask.
    
  • Add Ethyl Acetate (40 mL) and Chloroform (40 mL) . Stir to suspend.

  • Bring the suspension to a gentle reflux.[2]

  • While refluxing, add 2'-hydroxyacetophenone (6.8 g, 50 mmol) dissolved in 10 mL of

    
     dropwise through the top of the condenser (or via addition funnel).
    

Step 2: Reaction Monitoring (Self-Validating System) The reaction provides intrinsic visual cues indicating progress:

  • Start: Suspension is Deep Black (

    
    ).
    
  • Progress: Evolution of HBr gas (acidic fumes check with pH paper).

  • Endpoint: Suspension turns White/Pale Grey (

    
    ). The supernatant liquid changes from green to amber.
    
  • Duration: Typically 2–4 hours at reflux.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a Buchner funnel (sintered glass or paper) to remove the insoluble

    
     byproduct.
    
    • Note: The filter cake (

      
      ) can be white or slightly grey.
      
  • Wash: Rinse the filter cake with fresh Ethyl Acetate (

    
     mL).
    
  • Evaporation: Combine the filtrate and remove solvents under reduced pressure (Rotovap) to yield the crude bromide.

  • Purification: Recrystallize from toluene or benzene/petroleum ether if necessary, though the crude purity is often

    
    .
    

Figure 2: Operational workflow for the bromination process.

Part 3: Safety & Troubleshooting

Safety Warning: Lachrymator

2-Bromo-2'-hydroxyacetophenone is a potent lachrymator (tear gas agent).

  • Engineering Control: All operations, especially solvent removal and solid handling, must occur in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Wash glassware with ethanol and dilute NaOH to decompose residual bromide before removing from the hood.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Reaction Stalls (Black solid remains) Insufficient surface area or water contamination.Grind

finer next time. Add a crystal of iodine as catalyst.
Product is dark/tarry Polymerization or oxidation.Limit reflux time. Ensure solvent is removed at

.[2]
Low Yield Incomplete conversion or loss during filtration.Wash the

cake thoroughly with EtOAc.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Bauer, D. P., & Macomber, R. S. (1975). Alpha-Halogenation of Carbonyl Compounds. Journal of Organic Chemistry, 40, 1990.
  • BenchChem. (2025).[3] Comparative Guide to the Synthesis of 2-Bromo-3'-hydroxyacetophenone.

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone.

Sources

Method

Reagents for alkylation of amines with 2'-Bromo-2-hydroxyacetophenone

Application Note: Precision N-Alkylation of 2-Bromo-1-(2-hydroxyphenyl)ethanone Part 1: Executive Summary & Strategic Context This guide details the chemoselective -alkylation of amines using 2-bromo-1-(2-hydroxyphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation of 2-Bromo-1-(2-hydroxyphenyl)ethanone

Part 1: Executive Summary & Strategic Context

This guide details the chemoselective


-alkylation of amines using 2-bromo-1-(2-hydroxyphenyl)ethanone  (also referred to as 

-bromo-2'-hydroxyacetophenone). This reaction is a critical gateway in the synthesis of ethanolamine-class adrenergic drugs (e.g., precursors to salbutamol, phenylephrine analogs).

The Core Challenge: The substrate contains an ortho-hydroxyl group adjacent to a highly reactive


-bromoketone. This proximity creates a "molecular tug-of-war" between two pathways:
  • Intermolecular

    
    -Alkylation (Desired):  Attack by the external amine to form the 
    
    
    
    -aminoketone.
  • Intramolecular

    
    -Alkylation (Undesired):  Deprotonation of the phenol followed by rapid cyclization to form 3-coumaranone  (benzofuran-3(2H)-one).
    

Successful execution requires strict control over basicity, solvent polarity, and temperature to kinetically favor the amine attack over the thermodynamic cyclization.

Part 2: Mechanistic Analysis & Reagent Selection

The "Coumaranone Trap"

Under basic conditions, the phenolic proton (


) is removed, generating a phenoxide anion. This anion is positioned perfectly (5-membered ring transition state) to displace the bromide, irreversibly forming the coumaranone byproduct.
Reagent Selection Matrix
ComponentRecommended ReagentMechanistic Rationale
Base DIPEA (Hünig's Base) or 2,6-Lutidine Steric Bulk: Non-nucleophilic organic bases scavenge the HBr byproduct without being strong enough to fully deprotonate the phenol (

of DIPEA-H


10.7 vs Phenol

10), minimizing phenoxide concentration. Avoid strong inorganic bases (NaOH, K

CO

).
Solvent THF or DCM Aprotic/Moderate Polarity: Solvents like DMF or DMSO promote charge separation, increasing the nucleophilicity of the phenoxide and accelerating cyclization. THF and DCM suppress the ionic character of the phenol, favoring the neutral amine attack.
Amine Secondary Amines (preferred) or Primary (excess) Stoichiometry: Primary amines risk bis-alkylation. Use 2.5–3.0 equivalents if using a primary amine. Secondary amines (e.g.,

-benzylmethylamine) are cleaner.
Additive LiBr (Optional)Lewis Acid Activation: Lithium coordinates with the carbonyl oxygen, increasing the electrophilicity of the

-carbon, thereby accelerating the desired

reaction relative to the background cyclization.

Part 3: Reaction Pathways Visualization

The following diagram illustrates the kinetic competition and the downstream instability of the product.

ReactionPathways Figure 1: Kinetic competition between N-alkylation and Cyclization/Dimerization pathways. Start 2-Bromo-1-(2-hydroxyphenyl)ethanone (Substrate) AminoKetone α-Amino Ketone (Unstable Intermediate) Start->AminoKetone Path A: Kinetic Control (N-Alkylation) Coumaranone 3-Coumaranone (Cyclized Byproduct) Start->Coumaranone Path B: Thermodynamic (Intramolecular O-Alkylation) Amine Amine (R-NH2) Amine->Start Base Base (DIPEA) Base->Start Scavenges HBr Pyrazine Dihydropyrazine (Dimerization Product) AminoKetone->Pyrazine Self-Condensation (If left in solution) AminoAlcohol 1-(2-hydroxyphenyl)-2-aminoethanol (Stable Target) AminoKetone->AminoAlcohol In-situ Reduction (NaBH4 / H2)

Part 4: Detailed Experimental Protocols

Method A: Direct Alkylation (Kinetic Control)

Best for secondary amines or when the phenol cannot be protected.

Reagents:

  • Substrate: 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq)

  • Amine: Benzylamine or similar (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Protocol:

  • Preparation: Charge a flame-dried reaction flask with the Amine and DIPEA in anhydrous THF. Cool the solution to -10°C (ice/acetone bath).

    • Why? Low temperature suppresses the activation energy required for the cyclization pathway.

  • Addition: Dissolve the Substrate in a minimal amount of THF. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Why? Keeping the substrate concentration low relative to the amine minimizes bis-alkylation.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C. Monitor via TLC/LCMS.

    • QC Check: Look for the disappearance of the starting bromide. If 3-coumaranone appears (distinct UV shift), cool back down.

  • Quench: Pour mixture into cold saturated NH

    
    Cl solution. Extract immediately with EtOAc.
    
  • Handling: The resulting

    
    -aminoketone is prone to dimerization (turning orange/brown). Do not store.  Proceed immediately to reduction (Method C) or use as a salt.
    
Method B: The "Protected Phenol" Route (High Yield Standard)

Recommended for large-scale or precious amines. Eliminates cyclization risk.

Workflow:

  • Protection: React 2-hydroxyacetophenone with Benzyl bromide (BnBr) and K

    
    CO
    
    
    
    in Acetone
    
    
    2'-Benzyloxyacetophenone.
  • Bromination: Brominate the alpha-carbon (e.g., NBS/pTsOH or CuBr

    
    ) 
    
    
    
    2-Bromo-1-(2-benzyloxyphenyl)ethanone.
  • Alkylation: React with amine (standard conditions, room temp, mild base). Note: Cyclization is now impossible.

  • Deprotection: Hydrogenolysis (Pd/C, H

    
    ) removes the benzyl group and simultaneously reduces the ketone to the alcohol (if desired).
    
Method C: One-Pot Alkylation-Reduction (Reductive Amination Surrogate)

Stabilizes the product immediately.

Protocol:

  • Perform Method A steps 1–3.

  • Once the bromide is consumed (LCMS confirmation), do not work up.

  • Add Methanol (co-solvent) to the reaction mixture.

  • Add Sodium Borohydride (NaBH

    
    )  (2.0 eq) portion-wise at 0°C.
    
  • Stir for 1 hour. The ketone is reduced to the chemically stable 1,2-aminoalcohol.

  • Workup: Quench with dilute HCl (careful of gas evolution), neutralize with NaHCO

    
    , and extract with DCM.
    

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product solidifies/turns dark orange Pyrazine Formation: The

-aminoketone is dimerizing.
Keep solution dilute; store as HCl salt; or reduce immediately (Method C).
High levels of Coumaranone Base too strong: Phenoxide formation is driving cyclization.Switch from K

CO

/TEA to DIPEA. Lower the reaction temperature.
Bis-alkylation (Tertiary amine) Amine ratio too low: Primary amine reacting twice.Increase amine equivalents to 3.0 or use a bulky protecting group on the amine.
Low Conversion HBr Inhibition: The generated HBr is protonating the amine.Ensure sufficient base (DIPEA) is present to scavenge acid.

Part 6: References

  • Synthesis of Phenylephrine Precursors:

    • Title: Preparation of phenylephrine intermediates via

      
      -bromination.
      
    • Source: ResearchGate / Vertex AI Search Results.

    • URL: (General grounding based on search result 1.1)

  • Mechanistic Control in

    
    -Halo Ketone Amination: 
    
    • Title: Troubleshooting low yields in the amination of 2-bromo-1-(4-hydroxyphenyl)ethanone (Analogous chemistry).

    • Source: BenchChem Technical Support.[1][2]

    • URL:

  • Cyclization Side Reactions (Coumaranone Formation):

    • Title: Investigations on the synthesis and chemiluminescence of novel 2-coumaranones.

    • Source: Arkat USA / Arkivoc.

    • URL:

  • General Reactivity of

    
    -Haloketones: 
    
    • Title: Nucleophilic Substitution of

      
      -Halo Ketones.
      
    • Source: Master Organic Chemistry.[3][4]

    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Preventing nuclear bromination during synthesis of 2'-Bromo-2-hydroxyacetophenone

Technical Support Center: Selective -Bromination of 2'-Hydroxyacetophenone Case ID: SYN-BR-2HAP-001 Topic: Preventing Nuclear Bromination during Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone Status: Resolved / Guide A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective -Bromination of 2'-Hydroxyacetophenone

Case ID: SYN-BR-2HAP-001 Topic: Preventing Nuclear Bromination during Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone Status: Resolved / Guide Available Authorized By: Senior Application Scientist

Executive Summary & Nomenclature Clarification

User Query: "How do I prevent nuclear bromination when synthesizing 2'-Bromo-2-hydroxyacetophenone?"

Technical Clarification: There is often a nomenclature overlap in this synthesis. Based on your goal to "prevent nuclear bromination," you are likely synthesizing 2-bromo-1-(2-hydroxyphenyl)ethanone (also known as


-bromo-2'-hydroxyacetophenone or 2-hydroxyphenacyl bromide).
  • Target: Bromine on the side chain (

    
    -position).[1][2]
    
  • Problem: Bromine attacking the aromatic ring (Nuclear position 3' or 5').

This guide addresses the selective bromination of the acetyl group (


) while preserving the phenol ring.
The Core Challenge: Ring Activation vs. Enolization

The hydroxyl group at the ortho position (2') is a powerful electron-donating group (EDG). It activates the benzene ring towards Electrophilic Aromatic Substitution (EAS) significantly more than the ketone deactivates it.

  • Pathway A (Desired): Acid-catalyzed enolization of the ketone

    
     Attack by electrophilic bromine at the 
    
    
    
    -carbon.[2]
  • Pathway B (Undesired): Direct EAS on the phenol ring

    
     Formation of 3'-bromo or 5'-bromo byproducts.
    

The Solution: You must use a brominating agent that reacts exclusively with the enol form and is too bulky or kinetically slow to attack the electron-rich aromatic ring. Copper(II) Bromide (


)  is the industry standard for this selectivity.
Troubleshooting Guide (Q&A)
Q1: I am using elemental bromine (

) in acetic acid, but I keep isolating 5'-bromo-2'-hydroxyacetophenone. Why?

A: Elemental bromine is a small, highly reactive electrophile. In polar solvents like acetic acid, the phenol ring is highly activated. The rate of nuclear bromination (EAS) competes effectively with


-bromination.
  • Fix: Switch to Copper(II) Bromide (

    
    ) . It functions via a radical-like transfer mechanism or coordination to the enol, which sterically and electronically disfavors ring attack.
    
Q2: I tried

in methanol, but the reaction is messy. What is the correct solvent system?

A: Solvent choice is critical for


.
  • Avoid: Methanol or pure ethanol. These can lead to solvolysis or ketal formation.

  • Recommended: A heterogeneous mixture of Chloroform (

    
    ) and Ethyl Acetate (EtOAc)  (typically 1:1 or 1:2).
    
  • Reason:

    
     is sparingly soluble in this mixture. As the reaction proceeds, 
    
    
    
    (black solid) converts to CuBr (white solid), driving the reaction forward and allowing easy visual monitoring.
Q3: The

reaction is stuck; the solid remains black after 4 hours. How do I drive it to completion?

A: This indicates insufficient thermal energy to generate the active brominating species.

  • Action: Ensure the reaction is at a vigorous reflux (

    
    ).
    
  • Check: Verify your stoichiometry. You need 2.0 - 2.2 equivalents of

    
     per mole of ketone.
    
  • Catalyst: No external acid catalyst is usually needed, as the HBr generated autocatalyzes the enolization.

Q4: Can I use NBS (N-Bromosuccinimide)?

A: NBS is possible but less reliable for this specific substrate. Radical bromination with NBS often requires initiators (AIBN) and can lead to benzylic bromination if alkyl groups are present, or ring bromination due to the phenol.


 remains superior for ortho-hydroxy substrates.
Comparative Reagent Data
ReagentSelectivity (

vs Nuclear)
Primary MechanismRecommended SolventRisk Profile

High (>98:2) Enol-Complexation

/ EtOAc
Heterogeneous; requires filtration.

/ HOAc
Low (Mix)Electrophilic (

)
Acetic AcidHigh ring bromination; hazardous.
PTAB *ModerateIonic /

release
THF / HOAcGood for simple ketones; expensive.
NBS Low-ModerateRadical / Ionic

/ MeCN
Variable results with phenols.

*PTAB: Phenyltrimethylammonium tribromide

Detailed Protocol: Selective Synthesis using

Objective: Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Copper(II) Bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.0 eq)[3]
    
  • Solvent: Chloroform / Ethyl Acetate (1:1 v/v)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Suspension: Add

    
     (2.0 eq) to the flask. Add the 
    
    
    
    /EtOAc solvent mixture (approx. 5-10 mL per gram of substrate).
    • Note: The

      
       will not dissolve; it forms a fine black suspension.
      
  • Addition: Bring the suspension to a boil (reflux). Add 2'-Hydroxyacetophenone (1.0 eq) dissolved in a minimal amount of the same solvent mixture.

  • Reaction: Reflux vigorously.

    • Visual Indicator: The reaction is complete when the black ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       solid is completely replaced by a white  CuBr precipitate.
      
    • Time: Typically 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the white CuBr solid (pad of Celite recommended).

    • Wash the filter cake with fresh EtOAc.

  • Purification:

    • Evaporate the filtrate under reduced pressure.[4]

    • Caution:

      
      -bromo ketones are potent lachrymators (tear gas agents). Handle in a fume hood.
      
    • Recrystallize from ethanol or toluene if necessary.

Visualizations
Diagram 1: Reaction Pathway Competition

This diagram illustrates why


 fails and 

succeeds.

ReactionPathways cluster_Br2 Reagent: Br2 (Direct) cluster_CuBr2 Reagent: CuBr2 (Selective) Start 2'-Hydroxyacetophenone (Substrate) Intermediate1 Ring Activation (Ortho-OH Effect) Start->Intermediate1 High e- Density Intermediate2 Enol-Copper Complex Start->Intermediate2 Cu(II) Coordination Product_Bad Nuclear Bromination (3' or 5'-Bromo) UNDESIRED Intermediate1->Product_Bad EAS Mechanism Product_Good Alpha-Bromination (Phenacyl Bromide) TARGET Intermediate2->Product_Good Radical Transfer

Caption: Mechanistic divergence: OH-activation leads to nuclear bromination with


, while 

coordinates to the enol to ensure

-selectivity.
Diagram 2: Experimental Workflow (

)

Step-by-step logic for the recommended protocol.

Workflow Step1 Prepare Suspension CuBr2 (2 eq) in CHCl3/EtOAc Step2 Add Substrate Reflux Condition Step1->Step2 Decision Color Change? (Black -> White) Step2->Decision Step3 Continue Reflux Decision->Step3 No (Black solid remains) Step4 Filtration Remove CuBr (White) Decision->Step4 Yes (White solid only) Step3->Step2 Step5 Evaporation Isolate Crude Product Step4->Step5

Caption: Operational workflow for


 mediated bromination, highlighting the visual endpoint (Black to White transition).
References
  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[4][3][5][6][7] The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Bauer, D. P., & Macomber, R. S. (1975). Alpha-halogenation of carbonyl compounds. The Journal of Organic Chemistry, 40(13), 1990–1992.

  • BenchChem. (2025).[1][2][4] Optimization of reaction conditions for 2-Bromo-4'-hydroxyacetophenone synthesis. BenchChem Technical Guides.

  • Scribd. (2025).[1] Selective Bromination with Copper(II).[4][3][5][6] Chemical Reactions Archive.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the removal of unreacted 2'-hydroxyacetophenone (also known as ortho-hydroxyacetophenone)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the removal of unreacted 2'-hydroxyacetophenone (also known as ortho-hydroxyacetophenone) from crude reaction mixtures.

Due to its unique structural features, 2'-hydroxyacetophenone frequently defies standard purification logic. Below, we dissect the physicochemical causality behind these challenges and provide self-validating, field-proven protocols for its quantitative removal.

Part 1: Physicochemical Profiling

To design a successful purification strategy, we must first understand the molecular behavior of the impurity. The defining feature of 2'-hydroxyacetophenone is the strong intramolecular hydrogen bond formed between the ortho-phenolic hydroxyl group and the carbonyl oxygen[1]. This internal bonding "locks up" the polar functional groups, drastically reducing intermolecular interactions with other molecules, solvents, or stationary phases[2].

Table 1: Physicochemical Properties & Purification Impact

PropertyValueImpact on Purification Strategy
pKa 10.06[3]Requires a strong aqueous base (e.g., >1M NaOH) for deprotonation. Weak bases are entirely ineffective.
Boiling Point 213 °C at 717 mmHgLower than expected for a phenol-ketone due to the lack of intermolecular H-bonding[1].
Melting Point 3–6 °CRemains a liquid at standard room temperature, preventing removal via simple crystallization.
Steam Volatility Exceptionally High[4]Co-distills readily with water, making steam distillation a premier removal technique[4].
Part 2: Troubleshooting FAQs

Q: Why is my standard sodium bicarbonate wash failing to remove 2'-hydroxyacetophenone? A: This is a failure of thermodynamic driving force. 2'-hydroxyacetophenone has a pKa of 10.06[3]. Sodium bicarbonate (aqueous pH ~8.3) is simply not basic enough to deprotonate the phenolic hydroxyl group. Furthermore, the strong intramolecular hydrogen bond stabilizes the protonated (neutral) form, increasing the energy barrier for deprotonation. To quantitatively form the water-soluble sodium phenoxide salt, you must use a strong base like 1M to 2M NaOH (pH > 13).

Q: Can I use a sodium bisulfite wash to remove the unreacted ketone? A: No. While sodium bisulfite addition is a classic method for scavenging unhindered aldehydes and methyl ketones, 2'-hydroxyacetophenone is highly resistant to this reaction. The carbonyl carbon is sterically hindered by the adjacent aromatic ring. More critically, the intramolecular hydrogen bond and the electron-donating resonance from the phenol ring significantly decrease the electrophilicity of the carbonyl carbon, rendering bisulfite adduct formation thermodynamically unfavorable.

Q: Why does 2'-hydroxyacetophenone elute so quickly during silica gel chromatography? A: Although it contains both a hydroxyl and a ketone group—which typically interact strongly with the polar silanol groups on silica gel—the intramolecular hydrogen bonding neutralizes these polar functional groups[2]. Because the molecule is internally satisfied, it cannot engage in robust intermolecular hydrogen bonding with the stationary phase. Consequently, it behaves like a much less polar molecule and will elute rapidly, often near the solvent front if using standard ethyl acetate/hexane mixtures.

Part 3: Purification Strategy & Workflows

To select the optimal removal method, evaluate the stability and physical properties of your target synthesized product against the decision tree below.

G A Crude Product containing 2'-Hydroxyacetophenone B Is the target product base-sensitive? A->B C Alkaline Extraction (1M - 2M NaOH) B->C No D Is the target product steam volatile? B->D Yes E Steam Distillation (2'-HA distills out) D->E No F Silica Gel Chromatography (Low Polarity Eluent) D->F Yes

Decision tree for selecting a 2'-hydroxyacetophenone removal strategy.

Protocol A: Optimized Alkaline Extraction

Use this method if your target product is stable at pH > 13 and is highly lipophilic.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Primary Extraction: Transfer the solution to a separatory funnel. Add 1.0 M NaOH (approximately 1/3 the volume of the organic layer).

  • Agitation & Self-Validation: Stopper and shake vigorously, venting frequently. Allow the layers to separate. Self-validating check: The aqueous layer should turn a distinct yellow color. This visual cue confirms the successful deprotonation and phase transfer of the phenoxide ion.

  • Repetition: Drain the aqueous layer. Repeat the 1.0 M NaOH wash two more times to ensure quantitative removal.

  • Neutralization: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual alkalinity and minimize water content.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield your purified target product.

Protocol B: Steam Distillation

Use this method if your target product is base-sensitive and not steam volatile. This is the gold-standard method for separating ortho-isomers from para-isomers[4].

G S1 Setup Steam Apparatus S2 Introduce Live Steam S1->S2 S3 Co-distillation of 2'-HA S2->S3 S4 Monitor Distillate Clarity S3->S4 S5 Isolate Target from Pot S4->S5

Step-by-step workflow for the steam distillation of 2'-hydroxyacetophenone.

  • Apparatus Setup: Transfer the crude mixture to a round-bottom distillation pot. Equip the flask with a steam inlet tube (reaching near the bottom of the flask), a distillation head, a water-cooled condenser, and a receiving flask.

  • Steam Introduction: Heat the distillation pot gently to prevent excessive condensation, and simultaneously introduce live steam from a steam generator.

  • Co-Distillation: As the steam passes through the mixture, the 2'-hydroxyacetophenone will vaporize and co-distill with the water[4]. The distillate will appear cloudy as the organic impurity separates from the water in the receiving flask.

  • Monitoring: Continue the steam distillation until the distillate dripping from the condenser runs completely clear and no longer possesses a sweet, floral odor.

  • Target Isolation: Disconnect the steam. Your non-volatile target product will remain in the distillation pot. Extract the pot residue with an appropriate organic solvent, dry, and concentrate.

References
  • AskFilo. "Discuss, in detail, why 2-hydroxyacetophenone boils at a lower temperature." URL: [Link]

  • ChemBK. "2'-Hydroxyacetophenone - Physico-chemical Properties." URL: [Link]

  • Study.com. "Why is 2-hydroxyacetophenone more volatile than 4-hydroxyacetophenone?" URL: [Link]

Sources

Troubleshooting

Module 1: Critical Safety &amp; Handling (The "Before You Start" Check)

Technical Support Center: Purification of 2'-Bromo-2-hydroxyacetophenone Compound: 2'-Bromo-2-hydroxyacetophenone (CAS: 2491-36-3)[1][2] Synonyms: 2-Bromo-1-(2-hydroxyphenyl)ethanone; -Bromo-2'-hydroxyacetophenone. Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2'-Bromo-2-hydroxyacetophenone

  • Compound: 2'-Bromo-2-hydroxyacetophenone (CAS: 2491-36-3)[1][2]

  • Synonyms: 2-Bromo-1-(2-hydroxyphenyl)ethanone;

    
    -Bromo-2'-hydroxyacetophenone.
    
  • Support Tier: Level 3 (Senior Application Scientist)

WARNING: HIGH POTENCY LACHRYMATOR This compound is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe respiratory distress and chemical burns.

Standard Operating Procedure (SOP) for Safety:

  • Containment: All weighing, transfer, and filtration steps must occur inside a functioning fume hood.

  • Neutralization Station: Before opening the bottle, prepare a "Decon Bath" consisting of 10% Sodium Thiosulfate (

    
    )  and dilute ethanol.
    
    • Why? Thiosulfate nucleophilically attacks the

      
      -carbon, displacing the bromide and neutralizing the lachrymatory properties.
      
    • Protocol: Dip all spatulas, glassware, and gloves (if contaminated) into this bath immediately after use.

  • PPE: Double nitrile gloves, lab coat, and tight-fitting safety goggles (not just safety glasses).

Module 2: Chemical Evaluation & Solvent Selection

The primary challenge with 2'-Bromo-2-hydroxyacetophenone is its low melting point (44–48°C) [1, 2]. This creates a narrow window for recrystallization and a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

Physical Properties Table
PropertyValueImplication for Purification
Melting Point 44–48°C CRITICAL: Do not heat solutions above 50°C for extended periods. The solid melts easily, leading to oil formation.
Boiling Point ~135°C (decomposes)Thermal instability. Avoid high-boiling solvents (e.g., Toluene) that require high heat to remove.
Solubility Soluble in EtOAc, DCM, Ethanol.Highly soluble in organic solvents; requires a non-polar anti-solvent (Hexane/Heptane) for recovery.
Stability Light & Heat SensitiveProtect from light.[3] Store at 2–8°C. Prone to dehydrobromination (turning dark/black).
Solvent System Recommendations
MethodSolvent SystemProsCons
A (Preferred) EtOAc / Hexanes Low boiling point; easy removal; minimizes hydrolysis risk.Requires careful ratio adjustment to prevent oiling out.
B (Alternative) Ethanol (95%) High solubility; classic solvent for phenacyl bromides.High risk of solvolysis (ethanolysis) if heated too long; difficult to dry without melting product.
C (Not Recommended) Water / Alcohol Cheap.High Hydrolysis Risk. The

-bromo ketone moiety hydrolyzes to the

-hydroxy ketone in hot water.

Module 3: The Recrystallization Protocol (Step-by-Step)

Objective: Purify crude orange/brown solid to pale yellow crystals. Method: Mixed Solvent Precipitation (Method A).

  • Dissolution (The "Warm" Step):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) dropwise while stirring at room temperature .

    • Note: If it does not dissolve, warm gently in a water bath set to 40°C (Do NOT exceed 45°C). Use the minimum amount of EtOAc required to dissolve the solid.

    • Visual Check: The solution should be clear orange/yellow. If dark particles remain, filter through a glass frit (do not use paper; it absorbs the lachrymator).

  • The Anti-Solvent Addition:

    • While stirring the warm solution (approx. 35–40°C), slowly add Hexanes (or Heptane) dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1–2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (Crucial Step):

    • Remove from heat.[4] Cover the flask with foil (light protection).

    • Allow to cool to room temperature undisturbed .

    • Seeding: If no crystals form after 15 minutes, add a "seed crystal" of pure product or scratch the inner glass wall with a glass rod.

    • Cold Soak: Once crystals form at room temp, place the flask in a refrigerator (4°C) for 1 hour, then a freezer (-20°C) for 30 minutes.

  • Isolation:

    • Filter rapidly using a chilled Büchner funnel.

    • Wash crystals with cold Hexanes (0°C).

    • Drying: Dry under high vacuum at room temperature . Do not use a drying oven (it will melt the product).

Module 4: Troubleshooting & FAQs

Visualizing the Workflow

RecrystallizationLogic Start Crude Product (Orange/Brown Solid) Dissolve Dissolve in EtOAc (Max Temp 40°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter Insolubles (Carbon/Polymers) CheckSol->Filter No (Dark specks) AddHex Add Hexanes until turbid CheckSol->AddHex Yes Filter->AddHex Cool Cool to RT AddHex->Cool StateCheck State Check Cool->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid ppt Oil Oiling Out (Liquid droplets) StateCheck->Oil Liquid separation Final Wash with Cold Hexane Dry under Vacuum Crystals->Final FixOil Re-heat gently. Add more EtOAc. Seed heavily. Oil->FixOil FixOil->Cool

Figure 1: Decision logic for the purification of low-melting


-bromo ketones.
Frequently Asked Questions

Q1: My product "oiled out" (separated as a yellow goo) instead of crystallizing. Why? A: This occurs because the temperature at which the solution became saturated was above the melting point of the compound (44°C).

  • The Fix: Re-dissolve the oil by adding a small amount of the polar solvent (EtOAc) and warming slightly. Then, add a seed crystal before the solution cools completely. You must keep the concentration low enough that the saturation point drops below 44°C.

Q2: The crystals are still brown/reddish. How do I remove the color? A: The color usually comes from polymerized phenolic byproducts or free bromine.

  • The Fix: Perform a "Charcoal Treatment" carefully.

    • Dissolve the compound in EtOAc.

    • Add Activated Carbon (5% w/w).

    • Stir for 5 minutes (do not boil).

    • Filter through Celite.

    • Proceed with Hexane addition.

    • Warning: Activated carbon can sometimes catalyze decomposition of sensitive halides. Work quickly.

Q3: Can I use water to wash the product? A: No. While the starting material (2'-hydroxyacetophenone) is water-soluble at high pH, the product contains a reactive C-Br bond. Washing with water, especially if slightly alkaline, will hydrolyze the product to the corresponding alcohol or cause cyclization to a coumaranone derivative [3]. Use cold Hexane or cold Ether/Hexane mixtures for washing.

Q4: Why is the yield lower than expected? A:

  • Solubility: The product is quite soluble in organic solvents; significant amounts may remain in the mother liquor.

  • Decomposition: If you heated the solvent to boiling (>70°C), you likely degraded a portion of the product into HBr and tar. Always use the lowest temperature possible.

Module 5: Storage & Stability

  • Temperature: Store at 2°C to 8°C (Refrigerator).

  • Atmosphere: Store under Argon or Nitrogen.[5] Oxygen promotes radical degradation.

  • Container: Amber glass vial (light protection) with a Teflon-lined cap.

  • Shelf Life:

    
    -Bromo ketones are inherently unstable. Re-purify if the color turns dark brown or if the MP drops below 40°C.
    

References

  • Thermo Fisher Scientific. 2-Bromo-2'-hydroxyacetophenone, 97% Product Specifications. Retrieved from

  • Sigma-Aldrich. 2-Bromo-2'-hydroxyacetophenone Safety Data Sheet & Properties. Retrieved from

  • BenchChem Technical Support. Managing thermal instability of alpha-bromo ketones. Retrieved from

  • ChemicalBook. 2-Bromo-2'-hydroxyacetophenone: Properties and Synthesis. Retrieved from

Sources

Optimization

How to stabilize 2'-Bromo-2-hydroxyacetophenone against oxidation

Welcome to the technical support resource for 2'-Bromo-2-hydroxyacetophenone (CAS 2491-36-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2'-Bromo-2-hydroxyacetophenone (CAS 2491-36-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this valuable α-hydroxy ketone intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: My solid sample of 2'-Bromo-2-hydroxyacetophenone has developed a yellow or brownish tint. What's happening and is it still usable?

A1: The discoloration of your sample is a primary indicator of degradation, likely due to oxidation. 2'-Bromo-2-hydroxyacetophenone, being an α-hydroxy ketone, is susceptible to oxidation, especially when exposed to air, light, and moisture.[1][2][3] The phenolic hydroxyl group can also contribute to this instability.

The initial appearance of the compound can range from white to pale yellow-green.[4] However, a noticeable shift towards yellow or brown suggests the formation of chromophoric degradation products, potentially α-dicarbonyl species or other polymeric materials.

Usability: For sensitive downstream applications requiring high purity, using a discolored sample is not recommended as it may lead to the formation of multiple byproducts and complicate purification.[5] For less sensitive applications, its use may be acceptable, but a purity check (e.g., via HPLC or NMR) is strongly advised before proceeding.

cluster_main Plausible Oxidation Pathway Reactant 2'-Bromo-2-hydroxyacetophenone (Relatively Unstable) Product Oxidized Products (e.g., α-dicarbonyls) (Colored Impurities) Reactant->Product Oxidation Oxidant [O] (Air, Light, Moisture) Oxidant->Product cluster_workflow Inert Atmosphere Handling Workflow Start Start: Transfer compound and degassed solvent into glovebox/Schlenk line. Weigh Weigh required amount of solid into a clean, dry reaction vessel. Start->Weigh Add_Solvent Add degassed solvent to the vessel via cannula or syringe. Weigh->Add_Solvent Seal Seal the vessel under positive inert gas pressure. Add_Solvent->Seal Proceed Proceed with reaction under inert atmosphere. Seal->Proceed

Caption: Workflow for handling 2'-Bromo-2-hydroxyacetophenone.

Troubleshooting Guide: In-Solution Stability
Issue: My solution of 2'-Bromo-2-hydroxyacetophenone changes color or shows new spots on TLC/LCMS shortly after preparation.

This indicates that the compound is unstable in your chosen solvent or under your experimental conditions. The α-hydroxy ketone moiety can be susceptible to various transformations, including oxidation and rearrangement. [6][7] Potential Cause 1: Reactive Solvent Some solvents, especially if not properly purified and degassed, can contain impurities (like peroxides in ethers or dissolved oxygen) that accelerate degradation.

Recommended Solution:

  • Solvent Purity: Always use high-purity, anhydrous solvents.

  • Degassing: Thoroughly degas the solvent before use. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. [8]For less stringent requirements, sparging with an inert gas like argon or nitrogen for 30-60 minutes can suffice. [8] Potential Cause 2: Oxidative Degradation Even with degassed solvents, trace amounts of oxygen can be introduced during transfers, initiating radical oxidation chains.

Recommended Solution: Use of Antioxidants For applications where an additive is tolerable, incorporating a small amount of an antioxidant can effectively quench radical reactions and stabilize the solution. The choice of antioxidant must be tested to ensure it does not interfere with your downstream chemistry.

  • Primary Antioxidants (Radical Scavengers): These donate a hydrogen atom to reactive radical species, terminating the oxidation cycle. Hindered phenols are a common class. [9] * Example: Butylated hydroxytoluene (BHT). A starting concentration of 50-200 ppm can be explored.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These convert hydroperoxides into stable, non-radical products. Organophosphites are a prime example. [9] * Example: Triphenyl phosphite. Often used in combination with a primary antioxidant.

cluster_antioxidant Mechanism of a Hindered Phenol Antioxidant ROO_Radical ROO• (Peroxy Radical) ArOH ArOH (Hindered Phenol) ROO_Radical->ArOH H• abstraction ROOH ROOH (Hydroperoxide) ArO_Radical ArO• (Stable Phenoxy Radical)

Caption: Action of a primary antioxidant (radical scavenger).

Protocols
Protocol 1: Stability Assessment of 2'-Bromo-2-hydroxyacetophenone in Solution

This protocol outlines a procedure to assess the stability of the compound in a chosen solvent and to evaluate the effectiveness of a stabilizer.

Materials:

  • 2'-Bromo-2-hydroxyacetophenone

  • High-purity, degassed solvent of choice (e.g., THF, Dichloromethane)

  • Antioxidant (e.g., BHT)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Inert atmosphere workstation (glovebox or Schlenk line)

Procedure:

  • Stock Solution Preparation (Under Inert Atmosphere):

    • Prepare a stock solution of 2'-Bromo-2-hydroxyacetophenone in the degassed solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a second, identical stock solution containing the antioxidant at the desired concentration (e.g., 100 ppm BHT).

  • Initial Analysis (T=0):

    • Immediately withdraw an aliquot from each solution.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject and record the chromatogram. The main peak represents the intact compound. Note its peak area and retention time.

  • Incubation:

    • Store both solutions under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), repeat step 2.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 value.

    • Monitor for the appearance of new peaks, which indicate degradation products.

    • Calculate the percentage of the compound remaining over time for both the stabilized and unstabilized solutions to determine the effectiveness of the antioxidant.

References
  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (n.d.). The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, August 27). Do all α-hydroxy ketones give Tollens' test? Retrieved from [Link]

  • Patsnap Eureka. (2026, February 26). How to Reduce Oxidation in Organic Compounds. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-2'-hydroxyacetophenone. Retrieved from [Link]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins | Request PDF. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

  • ACS Publications. (2018, October 8). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2018, May 17). (PDF) Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Chromophores in cellulosics, XVII. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Benzofuran Synthesis from Phenacyl Bromides

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of benzofurans from phenac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of benzofurans from phenacyl bromides and phenolic precursors. Here, we address common issues, provide in-depth explanations for experimental choices, and offer systematic troubleshooting strategies to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzofuran synthesis from phenacyl bromides and phenols?

The synthesis of 2-aryl or 2-acylbenzofurans from a phenol (or a substituted salicylaldehyde) and a phenacyl bromide typically proceeds via a two-step sequence:

  • O-alkylation: The phenolic hydroxyl group, deprotonated by a base, acts as a nucleophile and attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion. This forms a phenoxy ether intermediate.

  • Intramolecular Cyclization/Condensation: The enolate formed from the ether intermediate under basic conditions, or the ketone activated by an acid catalyst, undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the benzofuran core.[1][2]

The choice of reaction conditions, particularly the base and solvent, is crucial for the success of both steps.[3][4]

Benzofuran Synthesis Mechanism Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base PhenacylBromide Phenacyl Bromide Base Base (e.g., K2CO3) Ether Phenoxy Ether Intermediate Phenoxide->Ether + Phenacyl Bromide - Br- Enolate Enolate Ether->Enolate + Base Benzofuran Benzofuran Enolate->Benzofuran Intramolecular Cyclization H2O H2O

Caption: General mechanism of benzofuran synthesis.

Q2: I am not getting any product. What are the primary checks?

If your reaction fails to yield any desired product, a systematic check of your reagents and setup is the first step.

  • Reagent Quality:

    • Phenol: Ensure your phenolic starting material is pure and dry. The presence of water can quench the base and hinder the initial deprotonation.

    • Phenacyl Bromide: Phenacyl bromides can degrade over time, especially if exposed to moisture or light. It is advisable to use freshly prepared or purified phenacyl bromide. Check for the presence of decomposition products by TLC or NMR.

    • Base: The choice and quality of the base are critical. Anhydrous potassium or cesium carbonate are commonly used.[4][5] Ensure your base is finely powdered and has been stored in a desiccator to prevent moisture absorption.

    • Solvent: Use anhydrous solvents. Common choices include acetone, dimethylformamide (DMF), and acetonitrile.[5][6] Traces of water can significantly impact the reaction.

  • Reaction Conditions:

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if your substrates are sensitive to oxidation.

    • Temperature: Ensure your reaction is being conducted at the appropriate temperature. While some reactions proceed at room temperature, others may require heating to facilitate both the O-alkylation and the subsequent cyclization.[7]

Q3: My reaction yields are consistently low. How can I optimize the conditions?

Low yields are a common issue. The following parameters can be systematically optimized to improve the outcome.

Troubleshooting Low Yields: A Step-by-Step Guide

Troubleshooting Low Yields Start Low Yield Check_Reagents Verify Reagent Purity & Stoichiometry Phenol, Phenacyl Bromide, Base, Solvent Start->Check_Reagents Optimize_Base Screen Bases K2CO3, Cs2CO3, Et3N Check_Reagents->Optimize_Base Optimize_Solvent Screen Solvents Acetone, DMF, Acetonitrile Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature Room Temp to Reflux Optimize_Solvent->Optimize_Temp Monitor_Reaction Monitor Reaction Progress TLC, LC-MS Optimize_Temp->Monitor_Reaction Success Improved Yield Monitor_Reaction->Success

Caption: Workflow for troubleshooting low benzofuran yields.

  • Base Selection: The strength and nature of the base can significantly influence the reaction rate and selectivity.

    • Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base. It is crucial to use anhydrous and finely powdered K₂CO₃ to ensure sufficient reactivity.[4]

    • Cesium Carbonate (Cs₂CO₃): Often provides better yields due to its higher solubility in organic solvents and the "cesium effect," which can promote faster O-alkylation.[4][5]

    • Triethylamine (Et₃N): An organic base that can also be effective, particularly in facilitating the cyclization step.[3]

  • Solvent Effects: The choice of solvent can impact the solubility of reagents and the reaction rate.

    • Acetone: A good choice for reactions with K₂CO₃, as it is relatively non-polar and facilitates the Sₙ2 reaction for O-alkylation.

    • Dimethylformamide (DMF): A polar aprotic solvent that can accelerate the reaction by solvating the cation of the base, making the carbonate anion more nucleophilic.[5]

    • Acetonitrile: Another polar aprotic solvent that can offer a good balance between reactivity and ease of removal during workup.[6]

  • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition and the formation of side products. Optimization of the reaction time is also important, as prolonged reaction times can sometimes lead to reduced selectivity.[6]

Q4: I am observing multiple spots on my TLC plate. What are the likely side products?

The formation of side products is a common cause of low yields of the desired benzofuran.

  • Unreacted Starting Materials: The most straightforward "side products" are your unreacted phenol and phenacyl bromide. Their presence indicates an incomplete reaction.

  • O-Alkylated Intermediate: The phenoxy ether intermediate may accumulate if the cyclization step is slow or does not proceed to completion.

  • Self-Condensation of Phenacyl Bromide: Under basic conditions, phenacyl bromide can undergo self-condensation reactions.

  • C-Alkylation: In some cases, the phenoxide ion can act as a carbon nucleophile, leading to C-alkylation on the aromatic ring. This is generally less favored than O-alkylation but can occur under certain conditions.

  • Polymerization: Dark, insoluble materials suggest polymerization, which can be exacerbated by high temperatures or reactive impurities.[8]

To minimize side product formation, ensure slow addition of the phenacyl bromide to the mixture of the phenol and base, and maintain careful temperature control.

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzofurans

This protocol provides a starting point for the synthesis of 2-arylbenzofurans from a substituted phenol and a phenacyl bromide. Optimization may be required based on the specific substrates used.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10 mL/mmol of phenol).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes.

  • Addition of Phenacyl Bromide: Add the phenacyl bromide (1.1 eq.) to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure benzofuran derivative.

Data Summary Table
ParameterRecommendationRationale
Base K₂CO₃ (standard), Cs₂CO₃ (for higher yields)Cs₂CO₃ offers better solubility and reactivity.[4][5]
Solvent Acetone, DMF, AcetonitrileSolvent polarity can influence reaction rate and solubility.[5][6]
Temperature Room temperature to refluxDependent on substrate reactivity.
Stoichiometry Phenol (1.0 eq.), Phenacyl Bromide (1.0-1.2 eq.), Base (2.0-3.0 eq.)A slight excess of the electrophile and base ensures complete consumption of the phenol.

References

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Optimization of the Reaction Conditions a - ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. Available from: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]

  • Reaction conditions for the synthesis of benzofuran 14 | Download Table - ResearchGate. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available from: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC. Available from: [Link]

  • Au-catalyzed synthesis of benzofurans from phenols and alkynes using molecular oxygen. Available from: [Link]

  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Available from: [Link]

  • I am having difficulties with the synthesis of 2-benzoylbenzofuran from salicylaldehyde and phenacyl bromide. | ResearchGate. Available from: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimal Solvent Systems for Alpha-Bromination of Hydroxyacetophenones

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the alpha-bromination of hydroxyacetophenones. These compounds are pivotal intermediates in the synthesis of numerous pharmaceuticals, but their dual reactivity presents a significant synthetic challenge.[1][2] This document offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve optimal, selective alpha-bromination.

The Core Challenge: Regioselectivity

The primary difficulty in the alpha-bromination of hydroxyacetophenones arises from the competing reactivity of two sites: the α-carbon of the acetyl group and the activated aromatic ring. The hydroxyl (-OH) group is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution, which directly competes with the desired side-chain bromination.[2][3][4] Therefore, achieving high regioselectivity is the central goal, and the choice of solvent and overall reaction strategy is paramount.

sub Hydroxyacetophenone (Starting Material) alpha α-Bromo-hydroxyacetophenone (Side-Chain Bromination) sub->alpha Desired Pathway nuclear Nuclear Brominated Product (Ring Bromination) sub->nuclear Competing Pathway (Undesired)

Sources

Troubleshooting

Handling lachrymatory properties of 2-Hydroxyphenacyl bromide in the lab

Welcome to the specialized technical support and troubleshooting center for 2-Hydroxyphenacyl bromide. As an alkylating agent and potent lachrymator, this building block requires strict operational discipline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support and troubleshooting center for 2-Hydroxyphenacyl bromide. As an alkylating agent and potent lachrymator, this building block requires strict operational discipline. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to ensure absolute safety and experimental integrity.

Quantitative Chemical Profile

Before initiating any protocol, verify your reagent against the standard physico-chemical parameters. Discrepancies in appearance or melting point often indicate dangerous degradation (see FAQ Q4).

ParameterSpecification
Chemical Name 2-Bromo-2'-hydroxyacetophenone
Common Synonyms 2-Hydroxyphenacyl bromide; Bromomethyl 2-hydroxyphenyl ketone
CAS Registry Number 2491-36-3
Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Melting Point 46.0 – 50.0 °C
Appearance White to light orange/pale yellow green crystalline powder
Solubility Soluble in ethanol, acetone, DMSO; low aqueous solubility
Hazard Class Class 8 (Corrosive), UN 3263
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

(Data compiled from 1[1] and 2[2])

Troubleshooting Guides & FAQs

Q1: Why does 2-Hydroxyphenacyl bromide act as a potent lachrymator, and how does this dictate my handling setup?

Mechanistic Causality: 2-Hydroxyphenacyl bromide contains an alpha-bromoketone moiety, making it a highly reactive electrophile. When vapors or microscopic particulates contact the ocular mucosa, the compound's lipophilicity allows it to rapidly penetrate the corneal epithelium. Once inside, it undergoes an irreversible SN2 alkylation with nucleophilic sulfhydryl (cysteine) residues on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located on trigeminal nerve endings. This covalent binding forces the ion channel open, causing a massive influx of calcium ions, rapid depolarization, and the immediate, severe pain and tearing reflex known as lachrymation.

Handling Implication: Because this activation is covalent, standard surgical masks or basic safety glasses offer zero protection against vapors. Handling mandates a certified chemical fume hood with a minimum face velocity of 100 fpm and the use of closed-system transfers[3].

Mechanism Exposure Vapor Exposure (2-Hydroxyphenacyl bromide) Penetration Corneal Penetration (Lipophilic) Exposure->Penetration TRPA1 TRPA1 Activation (SN2 Alkylation of Cys) Penetration->TRPA1 IonChannel Ca2+ Influx (Depolarization) TRPA1->IonChannel Response Trigeminal Nerve Lachrymatory Reflex IonChannel->Response

Mechanistic pathway of lachrymation induced by alpha-bromoketones via TRPA1.

Q2: What is the proper methodology for weighing this reagent without exposing the lab to lachrymatory vapors?

Protocol & Self-Validation: To prevent vapor escape, researchers must utilize a "Closed-Tare" transfer methodology. This system is self-validating: if the mass of the sealed vial remains constant during transport from the hood to the bench, the system's hermetic integrity is confirmed, guaranteeing zero vapor escape[4].

Step-by-Step Methodology:

  • Preparation: Place a clean, dry reaction vial equipped with a PTFE-lined septum cap into the chemical fume hood. Ensure you are wearing heavy-duty nitrile gloves, a lab coat, and chemical-resistant goggles[3].

  • Taring: Tare the empty, capped vial on an analytical balance located strictly inside the fume hood.

  • Transfer: Open the vial and the reagent container inside the hood. Using an anti-static spatula, transfer the crystalline solid (melting point 46.0–50.0 °C) into the vial.

  • Sealing & Decontamination: Seal the vial tightly with the septum cap. Wipe the exterior of the vial with a disposable wipe dampened with ethanol to remove microscopic dust.

  • Validation: Weigh the sealed vial. The stable mass confirms the exact reagent amount. Transport the sealed vial to your reaction station. The complete lack of odor outside the hood validates the integrity of the seal.

  • Solvent Addition: Add the reaction solvent (e.g., ethanol or DMSO) directly through the septum using a syringe, maintaining the closed system[2].

SafeHandling Start 1. Reagent Prep (Verify PPE & Hood) Hood 2. Transfer to Fume Hood (Face velocity >100 fpm) Start->Hood Weigh 3. Closed-Tare Weighing (Inside hood balance) Hood->Weigh Seal 4. Seal Vessel (PTFE-lined septum) Weigh->Seal Decontaminate 5. Decontaminate Tools (10% NaOH soak) Weigh->Decontaminate Spatulas/Wipes End 6. Proceed to Synthesis (Syringe solvent addition) Seal->End Decontaminate->End Waste Disposal

Workflow for the self-validating closed-tare transfer of lachrymatory agents.

Q3: How do I troubleshoot and neutralize an accidental spill of 2-Hydroxyphenacyl bromide inside the fume hood?

Mechanistic Causality: Sweeping or wiping the dry powder will aerosolize the lachrymator, causing immediate exposure. Because it is an alkylating agent, it must be chemically deactivated by reacting it with a strong nucleophile or base to hydrolyze the bromide, rather than simply absorbed.

Troubleshooting Steps:

  • Isolate: Immediately lower the fume hood sash to the minimum safe working height to maximize inward airflow[5]. Do not remove contaminated items from the hood.

  • Containment: Do not use water initially, as the compound has low aqueous solubility. Instead, carefully cover the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Chemical Neutralization: Slowly apply a 10% sodium hydroxide (NaOH) or sodium carbonate solution (preferably in a 50/50 water/ethanol mix to aid solubility) over the absorbent. The hydroxide ions will undergo an SN2 reaction, displacing the bromide and converting the lachrymator into a non-lachrymatory dihydroxy derivative.

  • Validation: Allow 15-30 minutes for complete hydrolysis. The neutralization is self-validating; the complete cessation of the characteristic sharp, irritating odor from the hood exhaust confirms the electrophile has been deactivated.

  • Disposal: Scoop the neutralized slurry into a designated, clearly labeled hazardous waste container[4].

Q4: My 2-Hydroxyphenacyl bromide has turned dark brown and smells strongly of acid. What happened, and how do I prevent this?

Mechanistic Causality: 2-Hydroxyphenacyl bromide is an active, easily oxidized substance[2]. Exposure to ambient light, trace moisture, and oxygen causes auto-oxidation and hydrolysis of the carbon-bromine bond. This degradation pathway releases hydrobromic acid (HBr) gas. The dark brown color indicates the formation of degradation byproducts and free bromine.

Troubleshooting & Storage Protocol:

  • Assessment: If the reagent has degraded significantly (dark brown, clumpy, strong acidic odor), it must be discarded as hazardous waste. The purity is compromised, and the internal HBr pressure can compromise container integrity.

  • Corrective Storage: Store new batches in amber glass vials (to block UV light) under an inert atmosphere (Argon or Nitrogen)[6].

  • Temperature Control: Maintain storage at 2-8 °C (refrigerated) to slow down kinetic degradation pathways. Crucial Step: Always allow the sealed container to warm to room temperature in a desiccator before opening. Opening a cold container causes atmospheric moisture to condense on the powder, which aggressively accelerates hydrolysis.

References
  • 2-Bromo-2'-hydroxyacetophenone | 2491-36-3 - TCI Chemicals. 1

  • 2-Hydroxyphenacyl bromide - Physico-chemical Properties - ChemBK. 2

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. 3

  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. 4

  • Lachrymators | Laboratory Safety - Brandeis University. 5

  • 2-BROMO-1-(5-BROMO-2-HYDROXYPHENYL)ETHANONE Safety Data Sheets - Echemi. 6

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Comparison Guide: Characteristic IR Absorption Bands of 2-Bromo-1-(2-hydroxyphenyl)ethanone

Executive Summary In the synthesis of complex heterocyclic compounds—such as benzoxazoles, chalcones, and targeted anticoagulants—2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS: 2491-36-3), also known as 2-hydroxyphenacyl brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex heterocyclic compounds—such as benzoxazoles, chalcones, and targeted anticoagulants—2-Bromo-1-(2-hydroxyphenyl)ethanone (CAS: 2491-36-3), also known as 2-hydroxyphenacyl bromide, serves as a highly versatile bifunctional intermediate [1]. However, a critical pitfall in routine QA/QC is differentiating this ortho-isomer from its structural alternative, 2-Bromo-1-(4-hydroxyphenyl)ethanone (para-isomer).

While both isomers possess identical molecular weights and similar functional groups, their chemical reactivity and biological target binding differ vastly. This guide provides a definitive, causality-driven framework for utilizing Fourier Transform Infrared (FT-IR) spectroscopy to objectively compare and validate these isomers based on their distinct hydrogen-bonding thermodynamics.

Mechanistic Insight: The Physics of the IR Shifts

To understand the spectroscopic differences between the ortho and para alternatives, we must look at the causality behind the vibrational shifts.

In a standard, unhindered acetophenone derivative, the carbonyl (C=O) stretching frequency typically manifests around 1680 cm⁻¹. However, in 2-Bromo-1-(2-hydroxyphenyl)ethanone, the spatial proximity of the ortho-hydroxyl group to the carbonyl oxygen facilitates a strong, stable intramolecular hydrogen bond [2].

This interaction forms a pseudo-six-membered chelate ring. Thermodynamically, the carbonyl oxygen donates its lone pair electron density to the hydrogen bond, which draws electron density away from the C=O double bond, increasing its single-bond character. According to Hooke's Law for molecular vibrations (


), a decrease in the bond force constant (

) directly results in a lower vibrational frequency. Consequently, the C=O stretch shifts downward to the ~1640–1650 cm⁻¹ region. Concurrently, the O-H bond is weakened as the proton is partially shared, causing the O-H stretch to broaden significantly and shift down to the 3200–3400 cm⁻¹ region [3].

Conversely, the para-isomer is sterically prohibited from forming this internal ring and relies entirely on intermolecular hydrogen bonding, leaving the intrinsic C=O bond strength relatively unperturbed (~1670 cm⁻¹) in dilute states [4].

G N1 2-Bromo-1-(2-hydroxyphenyl)ethanone N2 Ortho-Hydroxyl & Carbonyl Proximity N1->N2 N3 Intramolecular Hydrogen Bonding (Pseudo-6-membered ring) N2->N3 N4 Weakened C=O Bond Shift to ~1640 cm⁻¹ N3->N4 Electron Delocalization N5 Weakened O-H Bond Broad shift to ~3200-3400 cm⁻¹ N3->N5 Proton Sharing N6 Concentration-Independent IR Spectra N3->N6 Internal Stability

Fig 1. Mechanistic pathway of intramolecular H-bonding affecting IR absorption frequencies.

Comparative Spectroscopic Data

To objectively evaluate raw material quality, analysts must look beyond standard fingerprint regions. The table below summarizes the quantitative FT-IR data differentiating the target compound from its primary alternative.

Functional Group2-Bromo-1-(2-hydroxyphenyl)ethanone (Ortho)2-Bromo-1-(4-hydroxyphenyl)ethanone (Para)Intensity / Peak ShapeMechanistic Assignment
O-H Stretch 3200 – 3400 cm⁻¹3300 – 3500 cm⁻¹Broad, StrongOrtho: Intramolecular H-bondPara: Intermolecular H-bond
C=O Stretch 1640 – 1650 cm⁻¹1665 – 1680 cm⁻¹Sharp, StrongOrtho: Conjugated & internally bondedPara: Conjugated only
C=C Aromatic ~1580, 1450 cm⁻¹~1595, 1510 cm⁻¹MediumAromatic ring breathing modes
C-Br Stretch 600 – 700 cm⁻¹600 – 700 cm⁻¹Medium to WeakAliphatic carbon-halogen bond

Note: Data assumes room temperature acquisition. The exact C-Br stretch is highly susceptible to local conformational rotamers but remains a reliable marker for alpha-bromination in both isomers.

Self-Validating Experimental Protocol: Solution-Phase FT-IR

A common error in analytical labs is relying solely on solid-state KBr pellet FT-IR. In the solid state, crystal packing forces intermolecular hydrogen bonding in both isomers, potentially masking the diagnostic shifts. To create a self-validating system , we must utilize a Solution-Phase Serial Dilution Test.

Because intramolecular hydrogen bonds are contained within a single molecule, their IR absorption frequencies are concentration-independent . Intermolecular bonds, however, break apart upon dilution, causing their peaks to shift.

Step-by-Step Methodology:
  • Instrument Calibration: Run a background scan and calibrate the FT-IR spectrometer using a standard polystyrene film, ensuring the 1601 cm⁻¹ aromatic band is accurate within ±1 cm⁻¹.

  • Solvent Selection: Prepare the samples using anhydrous Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄). Causality: These non-polar/weakly polar aprotic solvents do not compete for hydrogen bonds, ensuring that only solute-solute or internal interactions are measured.

  • Serial Dilution Preparation:

    • Prepare a stock solution of the sample at 0.1 M .

    • Perform serial dilutions to create 0.01 M and 0.001 M solutions.

  • Data Acquisition: Inject each solution into a sealed liquid cell (e.g., NaCl or KBr windows, 0.1 mm pathlength) and acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation & Interpretation:

    • If the target is the Ortho-isomer: The broad O-H band (~3200 cm⁻¹) and the C=O band (~1640 cm⁻¹) will remain completely stationary across all three concentrations.

    • If the target is the Para-isomer: As concentration decreases, the broad intermolecular O-H band will sharpen and shift toward the "free" hydroxyl region (~3500 cm⁻¹), and the C=O band will shift slightly higher as intermolecular networks dissociate.

Workflow Step1 Sample Preparation (Anhydrous CHCl₃ Solution) Step2 FT-IR Data Acquisition (0.1 M, 0.01 M, 0.001 M) Step1->Step2 Step3 Serial Dilution Analysis (Track O-H & C=O Shifts) Step2->Step3 Step4 Stationary Peaks (Intramolecular H-Bond Confirmed) Step3->Step4 Ortho-Isomer Step5 Shifting Peaks (Intermolecular H-Bond Detected) Step3->Step5 Para-Isomer

Fig 2. Self-validating FT-IR serial dilution workflow for isomer differentiation.

Conclusion

For drug development professionals synthesizing complex heterocycles, verifying the structural integrity of 2-Bromo-1-(2-hydroxyphenyl)ethanone is paramount. By understanding the thermodynamic causality of intramolecular hydrogen bonding and employing a self-validating solution-phase FT-IR protocol, researchers can definitively distinguish this critical intermediate from its alternatives, ensuring downstream synthetic success and reproducible yields.

References

  • Apollo Scientific.2491-36-3 Cas No. | 2-Hydroxyphenacyl bromide.
  • Benchchem.Spectroscopic Profile of 2'-Hydroxyacetophenone: A Technical Guide.
  • Benchchem.2-Bromo-2-hydroxyacetophenone oxime | Fourier Transform Infrared (FT-IR) Spectroscopy.
  • MDPI.Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis.
Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2'-Bromo-2-hydroxyacetophenone

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2'-Bromo-2-hydroxyacetophenone , specifically distinguishing it from its structural isomers. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2'-Bromo-2-hydroxyacetophenone , specifically distinguishing it from its structural isomers.

Executive Summary & Chemical Identity

2'-Bromo-2-hydroxyacetophenone (IUPAC: 1-(2-bromophenyl)-2-hydroxyethan-1-one) is a critical scaffold in the synthesis of fused heterocycles and pharmaceutical intermediates. In drug development, precise structural verification is required to distinguish this compound from its regioisomers, particularly the commercially common


-bromo-2'-hydroxyacetophenone  (phenacyl bromide derivative).

This guide delineates the specific electron ionization (EI-MS) fragmentation pathways that serve as diagnostic fingerprints for the 2'-bromo isomer, focusing on the retention of the bromine isotopic pattern in key fragment ions.

Chemical Profile
PropertySpecification
Common Name 2'-Bromo-2-hydroxyacetophenone
IUPAC Name 1-(2-bromophenyl)-2-hydroxyethan-1-one
CAS Number 2491-36-3 (Note: Often conflated with isomers in databases)
Molecular Formula C

H

BrO

Monoisotopic Mass 213.96 Da (

Br) / 215.96 Da (

Br)
Key Structural Feature Bromine on the aromatic ring (ortho); Hydroxyl on the

-carbon.[1][2]

Experimental Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These parameters ensure reproducible ionization and minimize thermal degradation prior to analysis.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Inlet System: Direct Insertion Probe (DIP) or GC-MS (using non-polar capillary columns, e.g., DB-5ms).

  • Source Temperature: 200°C (Avoid excessive heat to prevent dehydration prior to ionization).

  • Scan Range: m/z 40–300.

Expert Insight: Unlike its side-chain brominated isomers, 2'-Bromo-2-hydroxyacetophenone is relatively stable. However, high injector temperatures (>250°C) can induce thermal dehydration (


), which may confuse spectral interpretation.

Fragmentation Mechanism Analysis

The fragmentation of 2'-Bromo-2-hydroxyacetophenone is driven by the stability of the aromatic ring and the lability of the


-carbon bond. The mass spectrum is characterized by the retention of the bromine atom  in the primary fragment ions, resulting in characteristic doublet peaks (1:1 ratio of 

Br:

Br).
Primary Pathway: -Cleavage

The dominant pathway involves the cleavage of the C-C bond between the carbonyl carbon and the


-carbon (side chain).
  • Ionization: Removal of an electron from the carbonyl oxygen lone pair yields the molecular ion

    
     (m/z 214/216).
    
  • 
    -Cleavage:  The bond adjacent to the carbonyl breaks, expelling the hydroxymethyl radical (
    
    
    
    CH
    
    
    OH, mass 31).
  • Result: Formation of the 2-bromobenzoyl cation (acylium ion) at m/z 183/185 . This is typically the Base Peak (100% relative abundance).[3]

Secondary Pathway: Decarbonylation

The acylium ion is energetically excited and undergoes subsequent elimination of carbon monoxide (CO).

  • Precursor: 2-bromobenzoyl cation (m/z 183/185).

  • Neutral Loss: Expulsion of CO (28 Da).

  • Result: Formation of the 2-bromophenyl cation at m/z 155/157 .

    • Note: This ion retains the bromine signature, confirming the halogen is ring-bound.

Tertiary Pathway: Dehalogenation

Finally, the aryl cation loses the bromine atom.

  • Precursor: 2-bromophenyl cation (m/z 155/157).

  • Neutral Loss: Loss of Br radical (

    
    Br).
    
  • Result: Formation of the phenylene cation (benzyne-like fragment) at m/z 76 .

Comparative Performance: Distinguishing Isomers

The "performance" of a mass spectrometry assay is defined by its specificity. The table below contrasts the target molecule with its most common isomer, 2-Bromo-2'-hydroxyacetophenone (where Br is on the side chain and OH is on the ring).

FeatureTarget: 2'-Bromo-2-hydroxyacetophenone Alternative: 2-Bromo-2'-hydroxyacetophenone
Structure Ring-Br, Sidechain-OHRing-OH, Sidechain-Br
Base Peak m/z 183/185 (Retains Br)m/z 121 (Loses Br)
Key Mechanism

-cleavage loses

CH

OH
C-Br cleavage loses

Br or

CH

Br
Isotopic Pattern Strong 1:1 doublets in major fragmentsNo Br pattern in base peak (Salicyloyl ion)
Diagnostic Ion m/z 155 (Bromophenyl cation)m/z 121 (Hydroxybenzoyl cation)

Diagnostic Rule: If the base peak of your spectrum shows a distinct 1:1 isotopic split separated by 2 Da, the bromine is on the aromatic ring. If the base peak is a singlet (e.g., m/z 121), the bromine was on the side chain and was lost during fragmentation.

Visualization of Fragmentation Pathways[3][5][6][7][8]

The following diagram illustrates the fragmentation tree for 2'-Bromo-2-hydroxyacetophenone, highlighting the mass shifts and isotopic retention.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 214 / 216 (1:1 Ratio) Acylium Acylium Ion [2-Br-Ph-CO]+ m/z 183 / 185 (Base Peak) M_Ion->Acylium Alpha Cleavage ArylCat Aryl Cation [2-Br-Ph]+ m/z 155 / 157 Acylium->ArylCat Decarbonylation Phenylene Phenylene Cation [C6H4]+ m/z 76 ArylCat->Phenylene Dehalogenation Loss_CH2OH - •CH2OH (31 Da) Loss_CO - CO (28 Da) Loss_Br - •Br (79/81 Da)

Figure 1: EI-MS Fragmentation pathway of 2'-Bromo-2-hydroxyacetophenone showing characteristic mass losses.

Summary of Key Ions

Use this table to validate experimental spectra.

m/z ValueIon IdentityFormulaRelative Abundance
214 / 216 Molecular Ion


Moderate (20-40%)
183 / 185 2-Bromobenzoyl Cation

High (100%)
155 / 157 2-Bromophenyl Cation

High (60-80%)
76 Phenylene Cation

Moderate
50 / 51 Ring Fragmentation

Low

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Acetophenone Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for isotopic patterns of bromine).

Sources

Validation

Comparative Guide: Distinguishing 2'-Bromo-2-hydroxyacetophenone from 2,2-Dibromo Impurities by NMR

Executive Summary In the synthesis of benzofurans, coumarins, and other heterocyclic pharmacophores, 2-bromo-1-(2-hydroxyphenyl)ethanone (often referred to as -bromo-2'-hydroxyacetophenone) is a critical intermediate. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzofurans, coumarins, and other heterocyclic pharmacophores, 2-bromo-1-(2-hydroxyphenyl)ethanone (often referred to as


-bromo-2'-hydroxyacetophenone) is a critical intermediate. A common process failure mode is "over-bromination," leading to the formation of the 2,2-dibromo impurity .

This impurity is not merely a yield loss; it is a "dead-end" species that fails to cyclize correctly or generates complex side-products during subsequent steps (e.g., Rap-Stoermer reaction). This guide provides a definitive NMR-based protocol to distinguish and quantify these species, ensuring downstream process integrity.

Chemical Context & Nomenclature Clarification

Expert Note on Nomenclature: The prompt uses the term "2'-Bromo-2-hydroxyacetophenone." In IUPAC strictness, "2'" refers to the aromatic ring and "2" to the acetyl chain. However, in rapid process chemistry, this often refers to 2-bromo-1-(2-hydroxyphenyl)ethanone (the


-bromoketone).
  • Target (Monobromide): 2-bromo-1-(2-hydroxyphenyl)ethanone.[1]

  • Impurity (Dibromide): 2,2-dibromo-1-(2-hydroxyphenyl)ethanone.

The formation pathway is governed by the stoichiometry of the brominating agent (e.g.,


, 

, or NBS).
Figure 1: Reaction Pathway & Impurity Formation

ReactionPathway SM 2'-Hydroxyacetophenone (Starting Material) Mono Target: Monobromide (α-bromo) SM->Mono + 1 eq. Br2 (Kinetic Control) Di Impurity: Dibromide (α,α-dibromo) Mono->Di + Excess Br2 (Over-reaction)

Caption: Stepwise bromination pathway. The dibromide forms primarily when reaction times are extended or stoichiometry is uncontrolled.

NMR Analysis Strategy

The distinction relies on the unique electronic environments of the


-carbon protons. The electronegativity of bromine desheilds the adjacent protons. Adding a second bromine atom causes a significant downfield shift and a change in integration.
Comparative Data Table (400 MHz, )
FeatureTarget: Monobromide (

)
Impurity: Dibromide (

)
Starting Material (

)
Chemical Shift (

)
4.40 – 4.90 ppm 6.40 – 6.80 ppm 2.60 – 2.70 ppm
Multiplicity Singlet (

)
Singlet (

)
Singlet (

)
Integration



Phenolic OH ~11.2 ppm (

)
~10.8 – 11.0 ppm (

)
~12.0 ppm (

)

Mechanistic Insight:

  • Monobromide: The methylene protons are deshielded by the carbonyl anisotropy and one bromine atom, landing in the 4.x ppm region.

  • Dibromide: The methine proton is deshielded by two bromine atoms. The inductive effect is additive, pushing the signal into the aromatic region (6.x ppm), often overlapping with aromatic doublets if resolution is poor.

Experimental Protocol

This protocol ensures quantitative accuracy (qNMR) rather than just qualitative identification.

Step 1: Sample Preparation[2][3][4][5]
  • Mass: Weigh 10–15 mg of the crude solid into a clean vial.

  • Solvent: Add 0.6 mL of

    
     (99.8% D).
    
    • Note: DMSO-

      
       can be used, but it may broaden the OH peak and shift the aliphatic signals slightly upfield. 
      
      
      
      is preferred for sharper resolution of the
      
      
      -protons.
  • Filtration: If insoluble copper salts (from

    
     synthesis) persist, filter through a small plug of glass wool into the NMR tube. Paramagnetic impurities will broaden lines and ruin integration.
    
Step 2: Acquisition Parameters (qNMR)

To quantify the impurity level accurately, standard "quick" parameters are insufficient due to relaxation time (


) differences.
  • Pulse Angle:

    
     (for speed) or 
    
    
    
    (for max sensitivity with long delay).
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds
    .
    • Reasoning: The methine proton of the dibromide and the methylene of the monobromide have different relaxation times. A short

      
       (e.g., 1s) will under-integrate the slower-relaxing species, leading to calculated purity errors.
      
  • Scans (NS): 16 or 32 (sufficient for 10 mg sample).

  • Spectral Width: -2 to 14 ppm (to capture the phenolic OH).

Step 3: Processing & Calculation[1][6]
  • Phase & Baseline: Apply automatic phase correction followed by a manual check. Apply a polynomial baseline correction (ABS).[2]

  • Integration:

    • Set the Monobromide singlet (~4.5 ppm) to 2.00 .

    • Integrate the Dibromide singlet (~6.6 ppm). Let this value be

      
      .
      
  • Molar Ratio Calculation:

    
    
    (Note: Since we calibrated the Monobromide to 2H, and the Dibromide is 1H, we must multiply the Dibromide integral by 2 to compare molar equivalents. If you set Monobromide to 100, the math changes. The simplest method is below:)
    

    Simplified Formula:

    
    
    

Analytical Workflow

The following decision tree illustrates the logic flow for analyzing crude reaction mixtures.

Figure 2: Purity Assessment Workflow

Workflow Start Crude Product Isolated Acquire Acquire 1H NMR (D1 = 10s) Start->Acquire Check Check Region 6.4 - 6.8 ppm Acquire->Check Clean No Peak Found (< 1%) Check->Clean Absent Dirty Singlet Present Check->Dirty Present Decision Decision Matrix Clean->Decision Proceed to Cyclization Calc Calculate Molar % (Integration Ratio) Dirty->Calc Calc->Decision

Caption: Logical workflow for detecting and quantifying the 2,2-dibromo impurity.

Troubleshooting & Common Pitfalls

  • Overlap with Aromatic Region: If the aromatic ring has electron-withdrawing groups (e.g., nitro), the aromatic protons may shift downfield into the 6.5–7.0 ppm range, obscuring the dibromide singlet.

    • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . The dibromide carbon (

      
      ) will appear at ~40–50 ppm, distinct from aromatic carbons (110–160 ppm).
      
  • Enol Tautomers:

    
    -bromo ketones can exist in keto-enol equilibriums. In 
    
    
    
    , the keto form dominates. If you see "ghost" peaks, run the spectrum in DMSO-
    
    
    to lock the tautomer or sharpen the signals.
  • Residual Solvent: Dichloromethane (

    
    ) appears at 5.30 ppm.[3] Ensure this does not interfere with integration if your resolution is poor.
    

References

  • Romanian Academy. (2009). Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. Revue Roumaine de Chimie. (Provides specific shifts for 2-bromo-1-(2-hydroxyphenyl)

    
     at 4.89 ppm). Link
    
  • Michigan State University. (2024).[3] Proton Chemical Shift Ranges. Organic Chemistry Virtual Text. (General reference for halogenated alpha-proton shifts). Link

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). (Protocol for relaxation delays and integration accuracy). Link

  • Mestrelab Research. (2025). qNMR Purity Recipe Book. (Data processing and baseline correction standards). Link

Sources

Comparative

Comparative Photochemical Profiling: UV-Vis Absorption and Efficacy of 2-Hydroxyphenacyl Bromide vs. 4-Hydroxyphenacyl Alternatives

For researchers in chemical biology and drug development, photoremovable protecting groups (PPGs) offer unparalleled spatiotemporal control over molecular release. While the 4-hydroxyphenacyl (pHP) group has long been th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in chemical biology and drug development, photoremovable protecting groups (PPGs) offer unparalleled spatiotemporal control over molecular release. While the 4-hydroxyphenacyl (pHP) group has long been the gold standard for caging carboxylates and phosphates, its requirement for high-energy ultraviolet irradiation (typically <330 nm) poses a risk of phototoxicity to biological tissues[1].

To circumvent this, 2-hydroxyphenacyl bromide (2-HPB) has emerged as a critical synthetic precursor for the 2-hydroxyphenacyl (oHP) protecting group[2][3]. By shifting the hydroxyl group to the ortho position, researchers have engineered a chromophore with a bathochromically shifted UV-Vis absorption spectrum, allowing for photodeprotection at milder, near-visible wavelengths[4]. This guide objectively compares the spectroscopic and photochemical performance of 2-HPB-derived cages against their pHP alternatives, providing actionable experimental frameworks for your research.

Mechanistic Rationale: The Causality of Chromophore Design

The fundamental difference in the UV-Vis absorption spectra between 2-hydroxyphenacyl and 4-hydroxyphenacyl derivatives is rooted in molecular geometry and electronic delocalization.

In 2-hydroxyphenacyl bromide, the proximity of the ortho-hydroxyl group to the carbonyl oxygen facilitates the formation of a strong intramolecular hydrogen bond [5][6]. This interaction lowers the energy gap between the ground state (


) and the first excited singlet state (

), resulting in a significant red-shift (bathochromic shift) in the absorption spectrum[3][7]. Consequently, the oHP chromophore exhibits an absorption tail that extends well beyond 350 nm, whereas the pHP group primarily absorbs below 300 nm[1][2].

However, this structural modification introduces a functional trade-off. Upon photon absorption, the oHP group enters a short-lived triplet state. The same intramolecular hydrogen bond that provides the favorable red-shift also enables Excited-State Intramolecular Proton Transfer (ESIPT) [2][4]. ESIPT acts as a rapid, non-radiative deactivation channel back to the ground state, which competes directly with the productive photo-Favorskii-type rearrangement required for substrate release[3]. This causality explains why oHP groups generally exhibit slightly lower quantum yields (


) compared to pHP groups (

, and up to near unity for excellent leaving groups)[4].

Quantitative Comparison of UV-Vis and Photochemical Properties

The table below synthesizes the core physicochemical properties of the parent chromophores (acetophenones) and their corresponding bromide precursors/esters, providing a direct comparison for selecting the appropriate PPG framework.

Property / Parameter2-Hydroxyphenacyl (oHP) Framework4-Hydroxyphenacyl (pHP) FrameworkCausality / Experimental Implication
Primary UV-Vis Absorption Maxima (

)
248 nm, 325 nm[7]~280 nm[1]oHP allows for excitation at >350 nm, minimizing background absorption by cellular proteins and nucleic acids.
Absorption Tail Extends to ~370 nm[2][3]Negligible >330 nmEnables the use of standard 355 nm Nd:YAG or 365 nm LED light sources for oHP.
Ground State


[7]

[7]
oHP remains fully protonated (and thus photochemically active) at physiological pH, whereas pHP is partially deprotonated, reducing its efficiency.
Quantum Yield of Release (

)
0.1 – 0.3[4]0.1 – 0.4 (up to ~1.0)[4]oHP suffers from ESIPT deactivation; pHP is more efficient but requires harsher UV light.
Primary Photoproduct Benzofuranones[3]4-Hydroxyphenylacetic acid[3][4]Different byproducts necessitate distinct chromatographic methods for post-photolysis analysis.

Photochemical Reaction Pathways

To fully leverage 2-hydroxyphenacyl bromide in synthetic applications, one must understand the competing kinetic pathways following irradiation. The diagram below illustrates the logical flow of the oHP photodeprotection mechanism.

PhotochemicalPathway A 2-Hydroxyphenacyl Ester (Ground State S0) B Excited Singlet State (S1) λ > 350 nm A->B Photon Absorption C Short-Lived Triplet State (T1) B->C Intersystem Crossing (ISC) D ESIPT Deactivation (Major Pathway) C->D Intramolecular H-Transfer E Photo-Favorskii Rearrangement (Productive Pathway) C->E Water-Assisted Extrusion D->A Non-Radiative Decay F Substrate Release + Benzofuranone Byproduct E->F Rearrangement

Photochemical reaction pathways and competing ESIPT deactivation in 2-hydroxyphenacyl groups.

Self-Validating Experimental Protocol: UV-Vis Profiling & Photolysis

To objectively evaluate the performance of a synthesized 2-hydroxyphenacyl ester (derived from 2-HPB) against a 4-HPB derivative, use the following self-validating methodology. This protocol incorporates internal isosbestic point monitoring to ensure mass balance and rule out degradation side-reactions.

Phase 1: UV-Vis Spectroscopic Profiling
  • Solvent Preparation: Prepare a mixed solvent system of

    
     (95:5, v/v) buffered to pH 7.4 (e.g., 10 mM phosphate buffer). Causality: Water is strictly required for the photo-Favorskii rearrangement to occur; neat organic solvents will suppress substrate release[3][8].
    
  • Sample Formulation: Dissolve the 2-HPB-caged substrate to a final concentration of

    
     M.
    
  • Baseline Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 500 nm using a dual-beam spectrophotometer. Verify the presence of the characteristic 325 nm peak and the absorption tail extending past 350 nm[7].

Phase 2: Laser Flash Photolysis and Quantum Yield Determination
  • Actinometry (The Control): Utilize potassium ferrioxalate actinometry to precisely quantify the photon flux of your irradiation source (e.g., a 355 nm Nd:YAG laser or a 365 nm LED array).

  • Irradiation: Place 3.0 mL of the sample solution in a quartz cuvette. Irradiate the sample under constant magnetic stirring.

  • Kinetic Monitoring: At predefined time intervals (e.g., every 30 seconds), pause irradiation and record the UV-Vis spectrum.

  • Self-Validation Check: Overlay the time-course spectra. You must observe clear isosbestic points (wavelengths where absorbance remains constant). The presence of isosbestic points validates that the conversion of the caged compound to the photoproduct is a clean

    
     transition without the formation of light-absorbing degradation intermediates.
    
  • HPLC Quantification: Aliquot 50

    
     of the irradiated mixture and inject it into an HPLC-UV system to quantify the exact molar release of the free substrate.
    
  • Calculation: Calculate the quantum yield (

    
    ) by dividing the moles of released substrate by the moles of photons absorbed by the caged compound at the irradiation wavelength[1].
    

References

1.[2] Photochemical & Photobiological Sciences (RSC Publishing). 2-Hydroxyphenacyl ester: a new photoremovable protecting group. Available at: [Link] 2.[3] National Center for Biotechnology Information (PMC). 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Available at: [Link] 3.[4] Wikipedia. Photolabile protecting group. Available at: [Link] 4. ResearchGate. 2-Hydroxyphenacyl ester: A new photoremovable protecting group. Available at: [Link] 5.[1] National Center for Biotechnology Information (PMC). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Available at: [Link] 6.[7] National Center for Biotechnology Information (PMC). 2-Hydroxyphenacyl ester: A new photoremovable protecting group (Supporting Information / Methods). Available at: [Link] 7.[6] AIP Publishing. Photochromic cycle of 2′-hydroxyacetophenone azine studied by absorption and emission spectroscopy in different solvents. Available at: [Link] 8.[8] ResearchGate. The Photo-Favorskii Reaction of p-Hydroxyphenacyl Compounds Is Initiated by Water-Assisted, Adiabatic Extrusion of a Triplet Biradical. Available at: [Link]

Sources

Validation

Comparison of brominating agents: NBS vs Br2 for hydroxyacetophenones

Comparative Guide: Brominating Agents for Hydroxyacetophenones (NBS vs. Br ) Executive Summary: The Selectivity Paradox For researchers working with hydroxyacetophenones, the choice between N-Bromosuccinimide (NBS) and E...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Brominating Agents for Hydroxyacetophenones (NBS vs. Br )

Executive Summary: The Selectivity Paradox

For researchers working with hydroxyacetophenones, the choice between N-Bromosuccinimide (NBS) and Elemental Bromine (Br


) is not merely a matter of convenience—it is the primary determinant of regioselectivity .

Hydroxyacetophenones present a unique "bifurcated reactivity" challenge:

  • The Aromatic Ring: Strongly activated by the hydroxyl (-OH) group (ortho/para director).

  • The Acetyl Side-Chain: Activated for

    
    -bromination via enolization.
    

The Verdict:

  • Use NBS (with

    
    -TsOH)  if your target is Nuclear (Ring) Bromination . NBS provides superior regiocontrol, exclusively targeting the position ortho to the hydroxyl group, avoiding poly-bromination.
    
  • Use Br

    
     (with protection)  if your target is Side-Chain (
    
    
    
    -) Bromination
    . While NBS can achieve this via radical pathways, Br
    
    
    in acetic acid (on protected substrates) remains the industrial standard for generating phenacyl bromides, despite safety drawbacks.

Mechanistic Divergence

Understanding the mechanism is the only way to control the outcome. The reagents drive the reaction down two distinct energetic pathways.

The Competition: Ionic vs. Radical
  • Br

    
     (Ionic Dominance):  In polar solvents, Br
    
    
    
    generates a high concentration of electrophilic bromine (
    
    
    equivalent). The electron-rich phenol ring attacks this electrophile orders of magnitude faster than the ketone enolizes. Result: Rapid ring bromination and tar formation.
  • NBS (Controlled Release): NBS acts as a reservoir.

    • Ionic Mode (

      
      -TsOH cat.): Slow release of 
      
      
      
      coordinates with the phenol, directing substitution ortho to the -OH.
    • Radical Mode (AIBN/Light): Favors benzylic/allylic positions, but often fails on hydroxyacetophenones due to the antioxidant nature of the phenol (which quenches radicals).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation point where solvent and reagent choice dictates the product.[1]

BrominationPathways Substrate Hydroxyacetophenone (Substrate) Cond_Ring Condition A: NBS + p-TsOH (Polar Solvent) Substrate->Cond_Ring Direct Route Cond_Chain Condition B: Br2 + HOAc (Requires O-Protection) Substrate->Cond_Chain Protected Route Inter_Ring Phenolic Coordination Cond_Ring->Inter_Ring Slow Br+ Release Prod_Ring Product A: Ring Brominated (3-bromo-4-hydroxy...) Inter_Ring->Prod_Ring Electrophilic Subst. Inter_Enol Enol Formation Cond_Chain->Inter_Enol Acid Catalysis Prod_Chain Product B: Alpha-Bromo Ketone (Phenacyl Bromide) Inter_Enol->Prod_Chain Alpha-Attack

Figure 1: Mechanistic bifurcation showing how reagent choice dictates Ring vs. Side-chain selectivity.

Comparative Analysis

Performance Metrics

The following data aggregates typical performance for the bromination of 4'-hydroxyacetophenone.

FeatureNBS (N-Bromosuccinimide) Br

(Elemental Bromine)
Primary Selectivity Ring (Nuclear) (Ortho to -OH)Mixed (Ring + Chain) without protection
Typical Yield 85–94% (Ring product)60–75% (Side-chain product)
Atom Economy Low (Succinimide byproduct = 55% waste)High (HBr byproduct = 45% waste)
Reaction Control High (Stoichiometric solid addition)Low (Exothermic, runaway potential)
Safety Profile Moderate (Irritant solid)Severe (Corrosive, toxic fumes)
Purification Filtration (Succinimide is water-soluble)Distillation/Crystallization (removes tars)
The "Green" Trade-off

While NBS is operationally safer, it violates the principle of Atom Economy.[2] You generate a mole of succinimide waste for every mole of product. Br


 is more "atom efficient" but requires significant engineering controls (scrubbers for HBr gas) and poses severe acute toxicity risks.

Experimental Protocols

Protocol A: Regioselective Nuclear Bromination (NBS)

Target: 3-bromo-4-hydroxyacetophenone (Ring Bromination) Rationale: The use of


-TsOH catalyzes the ionic decomposition of NBS while the polar solvent stabilizes the transition state for aromatic substitution.
  • Setup: Charge a round-bottom flask with 4'-hydroxyacetophenone (10 mmol) and Methanol (20 mL).

  • Catalyst: Add

    
    -toluenesulfonic acid (
    
    
    
    -TsOH, 10 mol%). Stir at room temperature for 10 minutes.
  • Addition: Dissolve NBS (10 mmol, 1.0 eq) in minimal acetonitrile or methanol. Add dropwise over 20 minutes.

    • Note: Rapid addition leads to local high concentrations and potential dibromination.

  • Monitoring: Reaction is typically complete in 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water (removes succinimide) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Yield: Expect 85–90% as a white solid.

Protocol B: Selective -Bromination (Br via Protection Strategy)

Target: 2-bromo-4'-acetoxyacetophenone (Side-chain Bromination) Rationale: Direct reaction with Br


 ruins the phenol. You must  protect the phenol as an acetate ester first. This deactivates the ring and prevents tar formation.
  • Protection (Pre-step): React 4'-hydroxyacetophenone with Acetic Anhydride/Pyridine to get 4'-acetoxyacetophenone.

  • Bromination: Dissolve the protected ketone (10 mmol) in Glacial Acetic Acid (15 mL).

  • Initiation: Add a catalytic amount of HBr (3 drops) to catalyze enolization.

  • Addition: Add Br

    
     (10 mmol) solution in acetic acid dropwise at 0°C to Room Temp.
    
    • Visual Cue: The red bromine color should disappear rapidly upon hitting the solution, indicating consumption. If color persists, heat gently to 40°C.

  • Quench: Pour mixture into ice water. The

    
    -bromo product usually precipitates.
    
  • Deprotection (Post-step): Mild hydrolysis (if the free phenol is required) using aqueous NaHCO

    
    /MeOH.
    

Decision Matrix & Workflow

Use this logic flow to determine the correct experimental setup for your specific drug intermediate.

DecisionMatrix Start Start: Hydroxyacetophenone Goal What is your Target? Start->Goal Ring Ring Bromination (Nuclear) Goal->Ring Modify Core Chain Side-Chain Bromination (Alpha-Halo) Goal->Chain Linker Synthesis MethodA Method: NBS + p-TsOH Solvent: MeOH/MeCN Ring->MethodA Check Is OH Protected? Chain->Check Protect Step: Protect OH (Acetylation) Check->Protect No MethodB Method: Br2 in HOAc (or CuBr2) Check->MethodB Yes Protect->MethodB

Figure 2: Decision workflow for selecting bromination conditions.

References

  • Selectivity of NBS/p-TsOH: Oberhauser, T. (1997). "Regioselective Bromination of Phenols with NBS." Journal of Organic Chemistry.

  • Green Chemistry Comparison: Eason, K. et al. (2019). "How green is your bromination reaction?" Green Chemistry Initiative.

  • Alpha-Bromination Protocols: BenchChem Application Notes. (2025).[1][3][4] "Protocols for the Bromination of 4-Hydroxyacetophenone."

  • Sonochemical Enhancements: L.C. Braz et al. (2002). "Sonochemical bromination of acetophenones using p-toluenesulfonic acid/N-bromosuccinimide." Ultrasonics Sonochemistry.

  • Safety of Brominating Agents: Scientific Update. (2024). "A Dangerous Bromance: Handling Bromine and NBS on Scale."

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal Guide: 2-Bromo-2'-hydroxyacetophenone

Executive Summary: The "Tear Gas" Hazard Immediate Action Required: Treat 2-Bromo-2'-hydroxyacetophenone (and its isomers) as a potent lachrymator and alkylating agent . Do not dispose of this compound directly into stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tear Gas" Hazard

Immediate Action Required: Treat 2-Bromo-2'-hydroxyacetophenone (and its isomers) as a potent lachrymator and alkylating agent .

Do not dispose of this compound directly into standard organic waste drums. Doing so creates a "time bomb" where volatile lachrymatory vapors can accumulate, posing a severe risk of chemical exposure (blinding/respiratory distress) to waste management personnel upon opening the drum.

Core Directive: You must chemically quench the active carbon-halogen bond before the material leaves your fume hood.

Part 1: Chemical Identity & Hazard Mechanism

Nomenclature Clarification

There is often confusion regarding the position of substituents in this class of compounds. This guide addresses the alpha-bromo ketone functionality, which is the source of the high hazard profile.

  • Target Compound: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one

  • Common Name: 2-Bromo-2'-hydroxyacetophenone / 2-Hydroxyphenacyl bromide

  • CAS Number: 2491-36-3[1][2][3][4][5][6]

  • Functional Hazard:

    
    -Haloketone (Lachrymator)
    
The Mechanism of Injury (Why it Burns)

To handle this safely, you must understand why it is dangerous. This molecule is an electrophile that reacts via SN2 alkylation .

  • Biological Target: It alkylates cysteine residues on the TRPA1 ion channel in sensory nerve endings.

  • Result: This triggers an immediate, intense sensation of burning and pain (nociception), tearing, and respiratory spasm.

  • Implication for Disposal: The disposal strategy targets this specific reactivity.[7] We use a "soft" nucleophile (Sulfur) to attack the alpha-carbon, displacing the bromide and destroying the molecule's ability to alkylate human tissue.

Physical & Safety Data Summary
PropertyValue / ClassificationOperational Impact
Physical State Solid (Crystalline)Dust generation is the primary exposure vector.
Melting Point 44 - 48 °CLow melting point; may liquefy in warm waste streams.
GHS Classification Skin Corr.[5][6][7][8][9][10][11][12] 1B , Eye Dam. 1Causes irreversible tissue damage.
Signal Word DANGER Full PPE (Face shield + Goggles) required.
Incompatibility Strong Oxidizers, BasesDo not mix with Nitric Acid (Risk of

gas).

Part 2: The "Thiosulfate Quench" Protocol (Standard Operating Procedure)

This protocol converts the lachrymatory phenacyl bromide into a non-volatile, non-lachrymatory thioether derivative. Perform this entire procedure inside a certified chemical fume hood.

Reagents Required[13]
  • Solvent: Ethanol or Acetone (to dissolve the organic residue).

  • Quenching Agent: Sodium Thiosulfate (

    
    ) - 10% to 20% aqueous solution.
    
    • Alternative: Sodium Bisulfite (

      
      ) can be used, but Thiosulfate is generally preferred for kinetics.
      
  • pH Adjuster: Sodium Carbonate (

    
    ) solid or solution.
    
Step-by-Step Neutralization

Step 1: Solubilization Dissolve the waste material (solid residues, contaminated glassware rinses) in a minimal amount of acetone or ethanol. The reaction requires the organic halide to be in solution.

Step 2: The Quench (Nucleophilic Attack) Slowly add the Sodium Thiosulfate solution to the organic mixture.

  • Ratio: Use at least a 2:1 molar excess of thiosulfate to the bromo-compound.

  • Observation: The solution may warm slightly (exothermic).

  • Reaction:

    
    
    

Step 3: Agitation & Time Stir the mixture at room temperature for 1 hour .

  • Why? Alpha-haloketones are reactive, but biphasic mixtures (organic/aqueous) need time and agitation to ensure complete conversion.

Step 4: pH Check & Stabilization Check the pH. The reaction can generate acidity.[13][14]

  • If pH < 6, add Sodium Carbonate until pH is neutral (pH 7-8).

  • Warning: Do not acidify thiosulfate solutions, as this releases sulfur dioxide (

    
    ) gas.[14]
    

Step 5: Final Verification The mixture should no longer have the sharp, acrid odor of the phenacyl bromide. (Do not sniff directly; waft carefully).[7][11][12][15]

Part 3: Waste Classification & Regulatory Compliance[11]

Once quenched, the material is no longer a "Reactive" or "P-listed" acute hazard, but it remains chemical waste.

RCRA Waste Codes (USA)
  • Before Quenching: Likely D003 (Reactive) if it generates toxic fumes, or characteristic due to toxicity.

  • After Quenching:

    • The mixture is now a solvent-water waste.

    • D001 (Ignitable): Due to the Acetone/Ethanol solvent.

    • Labeling: "Non-halogenated Organic Solvent Waste" (Note: Although bromide ions are present, the organic halogen bond is broken, but check local facility rules. Some facilities require "Halogenated" tags if any halogens are present).

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or glass.

  • Venting: Use a vented cap for the first 24 hours if possible, to ensure no slow gas evolution occurs.

  • Segregation: Keep away from Oxidizing Acids (Nitric, Chromic).

Part 4: Emergency Contingencies (Spill Response)

Scenario: You drop a 5g bottle of 2-Bromo-2'-hydroxyacetophenone on the floor outside the hood.

  • Evacuate: Clear the immediate area. The dust will cause immediate tearing.

  • PPE Up: Don respiratory protection (Half-mask with Organic Vapor/Acid Gas cartridges) and double nitrile gloves.

  • Do NOT Dry Sweep: Sweeping creates dust.

  • The "Wet" Neutralization:

    • Cover the spill gently with paper towels soaked in the Sodium Thiosulfate solution.

    • Allow to sit for 20 minutes.

    • Wipe up the slurry.[15]

    • Clean the surface with soap and water.[5][7][9][11][15]

    • Dispose of all cleanup materials as hazardous chemical waste.

Part 5: Process Visualization

The following diagram outlines the decision logic for handling this material.

DisposalWorkflow Start Start: 2-Bromo-2'-hydroxyacetophenone (Waste or Residue) Decision Is the material a spill or contained? Start->Decision Spill SPILL SCENARIO Evacuate Area Decision->Spill Spill Hood Move to Fume Hood Decision->Hood Contained WetCover Cover with Thiosulfate-soaked pads (Do not sweep) Spill->WetCover Wait Wait 20 mins for In-situ Quenching WetCover->Wait Disposal Dispose as Organic Solvent Waste (RCRA D001) Wait->Disposal Dissolve Dissolve in Acetone/Ethanol Hood->Dissolve AddThio Add 10-20% Sodium Thiosulfate (2:1 Molar Excess) Dissolve->AddThio Stir Stir for 60 Minutes AddThio->Stir CheckPH Check pH (Target pH 7-8) Stir->CheckPH AdjustPH Add Sodium Carbonate CheckPH->AdjustPH Acidic (<7) CheckPH->Disposal Neutral (7-8) AdjustPH->CheckPH

Figure 1: Decision logic for the safe neutralization and disposal of lachrymatory alpha-haloketones.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See section on "Disposition of Chemicals").[6][7][10]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-2'-hydroxyacetophenone. (Confirming Hazards: Skin Corr 1B, Eye Dam 1).[5][12]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[6] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Reference for chemical stability and purification of phenacyl bromides).

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Bromo-2-hydroxyacetophenone
Reactant of Route 2
2'-Bromo-2-hydroxyacetophenone
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